Seco Rapamycin ethyl ester
Description
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Structure
2D Structure
Properties
IUPAC Name |
ethyl (2S)-1-[2-[(2R,3R,6S)-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaenyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H83NO13/c1-12-66-52(61)42-20-16-17-27-54(42)51(60)50(59)53(62)39(8)22-24-41(67-53)32-45(63-9)35(4)19-15-13-14-18-33(2)28-37(6)47(57)49(65-11)48(58)38(7)30-36(5)43(55)25-21-34(3)29-40-23-26-44(56)46(31-40)64-10/h13-15,18-19,21,25,30,33-34,36-37,39-42,44-46,48-49,56,58,62H,12,16-17,20,22-24,26-29,31-32H2,1-11H3/b15-13+,18-14+,25-21+,35-19+,38-30+/t33-,34+,36-,37-,39-,40+,41+,42+,44-,45+,46-,48-,49+,53-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZMAZIUJNBBML-CCDOOBSISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1C(=O)C(=O)C2(C(CCC(O2)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)O)C)O)OC)C)OC)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCCN1C(=O)C(=O)[C@]2([C@@H](CC[C@H](O2)C[C@@H](/C(=C/C=C/C=C/[C@@H](C)C[C@@H](C)C(=O)[C@@H]([C@@H](/C(=C/[C@@H](C)C(=O)/C=C/[C@H](C)C[C@@H]3CC[C@H]([C@@H](C3)OC)O)/C)O)OC)/C)OC)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H83NO13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
942.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Seco Rapamycin Ethyl Ester: A Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Seco Rapamycin (B549165) ethyl ester is the ring-opened degradation product of the well-known mTOR inhibitor, Rapamycin. Contrary to what its structural relationship to Rapamycin might suggest, extensive research indicates that the primary mechanism of action for Seco Rapamycin is not the inhibition of the mechanistic Target of Rapamycin (mTOR).[1] Its defining characteristic is the cleaved macrolide ring, which fundamentally alters its interaction with the cellular machinery responsible for mTOR inhibition.
This technical guide elucidates the known molecular activities of Seco Rapamycin ethyl ester. It will first provide a contrasting overview of the canonical mTOR inhibition pathway of its parent compound, Rapamycin, to highlight the critical differences. Subsequently, it will detail the emerging primary mechanism for Seco Rapamycin: allosteric inhibition of the proteasome.[2][3] Furthermore, this document outlines the metabolic fate of Seco Rapamycin, including its transport and further conversion.
Detailed experimental protocols are provided to enable researchers to verify the lack of mTOR inhibition and to investigate the transport and metabolism of this compound.
Seco Rapamycin: Formation and Dissociation from mTOR Activity
Rapamycin is a 31-membered macrolide that is susceptible to degradation, particularly through base-catalyzed hydrolysis of its lactone (ester) bond.[4][5] This irreversible reaction results in the formation of Seco Rapamycin, a ring-opened isomer.[4][5] The name "seco" is a chemical prefix used to denote a compound derived from another by the cleavage of a ring.
The structural integrity of the macrolide ring is essential for the biological activity of Rapamycin. Its mechanism involves forming a ternary complex with the FK506-binding protein 12 (FKBP12) and the FKBP12-Rapamycin Binding (FRB) domain of mTOR. This complex allosterically inhibits mTOR Complex 1 (mTORC1) activity.[6][7][8] The ring-opening that forms Seco Rapamycin disrupts the conformation necessary for this ternary complex formation, rendering it unable to inhibit mTOR.[1][2][3]
Caption: Chemical relationship between Rapamycin and Seco Rapamycin.
Contrasting Mechanism: The Canonical Pathway of Rapamycin
To fully appreciate the distinct mechanism of Seco Rapamycin, it is essential to understand the action of its parent compound. Rapamycin's potent immunosuppressive and anti-proliferative effects are mediated through the specific inhibition of mTORC1.
-
Binding to FKBP12: Rapamycin first binds to the intracellular immunophilin, FKBP12.[7][8]
-
Formation of a Ternary Complex: The Rapamycin-FKBP12 complex then acts as a molecular adapter, binding with high affinity to the FRB domain on the mTOR protein.[6]
-
Allosteric Inhibition of mTORC1: This ternary complex formation does not block the catalytic site directly but allosterically inhibits mTORC1, preventing it from phosphorylating its downstream targets, such as S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1).[9] This leads to the inhibition of protein synthesis and cell cycle progression.[9][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Rapamycin allosterically inhibits the proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Degradation of rapamycin and its ring-opened isomer: Role of base catalysis | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monitoring mammalian target of rapamycin (mTOR) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Seco Rapamycin ethyl ester vs. Rapamycin molecular differences
An In-depth Technical Guide to the Molecular Differences Between Rapamycin and Seco-Rapamycin Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed comparison of the molecular and functional differences between the immunosuppressant drug Rapamycin (also known as Sirolimus) and its open-ring derivative, Seco-Rapamycin ethyl ester. The focus is on the core structural distinctions, their impact on physicochemical properties, and the resulting divergence in biological activity, particularly concerning the mTOR signaling pathway.
Core Molecular Structure
The fundamental difference between Rapamycin and Seco-Rapamycin ethyl ester lies in the integrity of the macrocyclic ring and the modification at a key carboxyl group.
-
Rapamycin : A macrolide compound, its structure is characterized by a large 31-membered macrocyclic ring that is a lactone (a cyclic ester).[1] This rigid, complex ring is crucial for its biological activity, providing the precise three-dimensional conformation required to interact with its protein targets.[1]
-
Seco-Rapamycin Ethyl Ester : This molecule is a derivative where the macrocyclic lactone of Rapamycin has been hydrolyzed, breaking the ring. The "Seco" prefix indicates this ring cleavage. Subsequently, the newly formed carboxylic acid is esterified with an ethyl group, creating an ethyl ester. This transformation from a cyclic to a linear (open-ring) structure dramatically alters the molecule's overall shape and chemical properties. Seco-Rapamycin is a known degradation product of Rapamycin.[2][3]
Physicochemical Properties
The structural modifications directly influence the physicochemical properties of the molecules. The following table summarizes key quantitative data for comparison.
| Property | Rapamycin (Sirolimus) | Seco-Rapamycin Ethyl Ester |
| Molecular Formula | C₅₁H₇₉NO₁₃[4] | C₅₃H₈₃NO₁₃[5][6] |
| Molecular Weight | 914.2 g/mol [4] | 942.23 g/mol [5][6] |
| Appearance | Crystalline Solid[2] | Light yellow to yellow oil[5][7] |
| Aqueous Solubility | Very low (2.6 µg/mL)[8][9] | Data not precisely quantified, but expected to be low. Soluble in DMSO (100 mg/mL).[5][7] |
Biological Activity and Mechanism of Action
The most significant consequence of the structural difference is the near-complete loss of mTOR-inhibitory activity in the seco-derivative.
Rapamycin: A Potent mTORC1 Inhibitor Rapamycin exerts its biological effects by first forming a high-affinity complex with the intracellular protein FKBP12 (FK506-Binding Protein 12).[10][11] This Rapamycin-FKBP12 complex then binds directly to the FRB (FKBP12-Rapamycin Binding) domain of the mTOR kinase, specifically within the mTOR Complex 1 (mTORC1).[11][12][13] This allosteric inhibition prevents mTORC1 from phosphorylating its downstream targets, such as S6 Kinase (S6K) and 4E-BP1, thereby blocking cell growth, proliferation, and other anabolic processes.[10][14]
Seco-Rapamycin Ethyl Ester: Loss of mTOR Function Seco-Rapamycin ethyl ester is reported not to affect mTOR function.[5][6][15] The opening of the macrocyclic ring disrupts the specific conformation necessary for the formation of the stable ternary complex with FKBP12 and the mTOR FRB domain. While it may still interact with other cellular components, its canonical mTOR-inhibitory activity is effectively eliminated.[2][16]
Experimental Protocols
To experimentally verify the differential activity of Rapamycin and Seco-Rapamycin ethyl ester on the mTOR pathway, a Western Blot analysis of a key downstream mTORC1 substrate, such as the phosphorylation of S6 Kinase (p-S6K), is a standard method.
Protocol: Western Blot for Phospho-S6 Kinase (Thr389)
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HEK293, MCF7) in appropriate media to ~80% confluency.
-
Starve cells of serum for 4-6 hours to reduce basal mTOR activity.
-
Treat cells with either:
-
Vehicle control (e.g., DMSO).
-
Rapamycin (e.g., 20 nM final concentration).
-
Seco-Rapamycin ethyl ester (e.g., 20 nM or higher concentration to test for off-target effects).
-
-
Incubate for 1-2 hours.
-
Stimulate mTOR activity by adding a growth factor (e.g., insulin (B600854) or serum) for 30 minutes before harvesting.
-
-
Lysate Preparation:
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (total protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated S6 Kinase (p-S6K at Thr389) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the resulting signal.
-
Strip the membrane and re-probe for total S6 Kinase and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Expected Outcome: The Rapamycin-treated sample will show a significant reduction in the p-S6K signal compared to the vehicle control, while the Seco-Rapamycin ethyl ester sample will show a p-S6K signal similar to the control, demonstrating its inability to inhibit mTORC1.
-
Conclusion
The molecular distinction between Rapamycin and its derivative, Seco-Rapamycin ethyl ester, is profound. The cleavage of Rapamycin's characteristic macrocyclic lactone ring and subsequent esterification fundamentally alters the molecule's three-dimensional structure. This structural change is the primary reason for the observed divergence in their biological function. While Rapamycin is a potent and specific allosteric inhibitor of mTORC1, Seco-Rapamycin ethyl ester lacks this canonical activity. This guide underscores the critical importance of the intact macrocycle for Rapamycin's mechanism of action and highlights how a targeted chemical modification can effectively ablate the primary biological function of a complex natural product.
References
- 1. valhallavitality.com [valhallavitality.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapamycin (TN) | C51H79NO13 | CID 5497196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Seco Rapamycin ethyl ester - MedChem Express [bioscience.co.uk]
- 7. This compound | Rapamycin开环代谢物 | MCE [medchemexpress.cn]
- 8. Development and Physicochemical Characterization of Sirolimus Solid Dispersions Prepared by Solvent Evaporation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. agscientific.com [agscientific.com]
- 12. mTOR - Wikipedia [en.wikipedia.org]
- 13. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 15. This compound | Drug Metabolite | | Invivochem [invivochem.cn]
- 16. Secorapamycin sodium | 148554-65-8 | Benchchem [benchchem.com]
Seco-Rapamycin Ethyl Ester: A Technical Evaluation of its Role as an mTOR Inhibitor
An In-depth Guide for Researchers and Drug Development Professionals
Executive Summary
This technical guide addresses the question of whether Seco-Rapamycin ethyl ester functions as an inhibitor of the mechanistic Target of Rapamycin (B549165) (mTOR). Contrary to its parent compound, Rapamycin (also known as Sirolimus), a potent and well-established mTOR inhibitor, the available evidence indicates that Seco-Rapamycin and its derivatives are not effective mTOR inhibitors. Seco-Rapamycin is a ring-opened degradation product of Rapamycin, and this critical structural alteration abrogates its ability to effectively mediate the inhibition of the mTORC1 complex. This guide will provide a detailed analysis of the underlying mechanism, present the available comparative data, and outline the standard experimental protocols used to assess mTOR inhibition.
The mTOR Signaling Pathway and Rapamycin's Mechanism of Action
The mTOR pathway is a crucial cellular signaling cascade that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] It integrates signals from various upstream inputs, including growth factors, nutrients, and cellular energy status, to control protein synthesis, autophagy, and other key cellular processes.[1] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).
Rapamycin exerts its inhibitory effect specifically on mTORC1 through a unique mechanism of action.[2] It functions as a molecular "glue," first binding to an intracellular receptor, the FK506-binding protein 12 (FKBP12).[2][3] This newly formed Rapamycin-FKBP12 complex then binds to a specific domain on the mTOR protein known as the FKBP12-Rapamycin Binding (FRB) domain.[3][4] The formation of this stable ternary complex (mTOR-Rapamycin/FKBP12-FRB) allosterically inhibits mTORC1 activity, preventing the phosphorylation of its downstream substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[2][3]
Seco-Rapamycin Ethyl Ester: A Structurally Inactive Metabolite
Seco-Rapamycin is a known degradation product of Rapamycin, formed through the hydrolysis of the ester bond within its macrocyclic structure, leading to a ring-opened, or "seco," compound.[5] The ethyl ester variant is a derivative of this open-ring structure.
Crucially, this structural modification is the primary reason for its inability to inhibit mTOR. The closed macrocyclic conformation of Rapamycin is essential for it to adopt the correct three-dimensional shape required to bind simultaneously to both FKBP12 and the FRB domain of mTOR.[3] The cleavage of the macrolide ring in Seco-Rapamycin alters this conformation, preventing the formation of the stable ternary complex necessary for mTORC1 inhibition. Consequently, Seco-Rapamycin ethyl ester is not considered an mTOR inhibitor .[5][6]
Quantitative Data on mTOR Inhibition
| Compound | Target | IC50 (in HEK293 cells) | Potency vs. Rapamycin |
| Rapamycin | mTOR | ~0.1 nM[7][8] | 100% |
| Seco-Rapamycin | mTOR | Not reported (inactive) | < 4% (in proliferation assay) |
| Seco-Rapamycin Ethyl Ester | mTOR | Not reported (inactive) | Not reported (inactive)[5][6] |
Experimental Protocols for Assessing mTOR Inhibition
To experimentally verify the activity or inactivity of a compound like Seco-Rapamycin ethyl ester against mTOR, several standard methodologies are employed.
Western Blotting for Downstream Substrate Phosphorylation
This is the most common method to assess mTORC1 activity in cells. It involves measuring the phosphorylation status of key mTORC1 substrates. A potent inhibitor will decrease the phosphorylation of these targets.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293, MCF7) and allow them to adhere. Serum-starve the cells for 24 hours to reduce basal mTOR activity.
-
Stimulation and Inhibition: Pre-treat cells with various concentrations of the test compound (e.g., Seco-Rapamycin ethyl ester) or a known inhibitor (Rapamycin) for 2 hours. Subsequently, stimulate the cells with a growth factor (e.g., EGF or insulin) for 15-30 minutes to activate the mTOR pathway.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate overnight at 4°C with primary antibodies specific for phosphorylated and total forms of mTORC1 substrates, such as:
-
Phospho-p70 S6 Kinase (Thr389)
-
Total p70 S6 Kinase
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities and normalize the level of phosphorylated protein to the total protein. A decrease in this ratio indicates mTORC1 inhibition.
In Vitro mTOR Kinase Assay
This assay directly measures the enzymatic activity of purified mTORC1 on a recombinant substrate.
Protocol:
-
Immunoprecipitation of mTORC1: Lyse cells (e.g., HEK293T) and immunoprecipitate the mTORC1 complex using antibodies against mTOR or Raptor.
-
Kinase Reaction Setup: In a microplate well, combine the immunoprecipitated mTORC1, a recombinant substrate (e.g., GST-4E-BP1), and the test compound (Seco-Rapamycin ethyl ester) or control inhibitor (Rapamycin) in a kinase reaction buffer.
-
Initiation of Reaction: Start the reaction by adding ATP. Incubate at 30-37°C for 30-60 minutes to allow phosphorylation to occur.
-
Termination and Detection: Stop the reaction. The amount of substrate phosphorylation can be quantified using several methods, such as:
-
ELISA-based: Using a phospho-specific antibody and a secondary antibody conjugated to a detectable enzyme.
-
Radiometric: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate via autoradiography.
-
Western Blot: Running the reaction products on a gel and immunoblotting for the phosphorylated substrate.
-
-
Data Analysis: Calculate the percentage of inhibition relative to a vehicle control (e.g., DMSO). Determine the IC50 value if a dose-response is observed.
Conclusion
Based on its chemical structure and the available biological data, Seco-Rapamycin ethyl ester is not an mTOR inhibitor . The integrity of the macrolide ring of Rapamycin is an absolute requirement for the formation of the inhibitory ternary complex with FKBP12 and the mTOR-FRB domain. The hydrolysis of this ring in Seco-Rapamycin disrupts the necessary conformation, rendering the molecule inactive against its target. While formal quantitative inhibition data such as an IC50 is lacking, this is a reflection of its established inactivity. For researchers in drug development, Seco-Rapamycin serves as a critical example of how a seemingly minor structural modification—in this case, a degradation—can completely abolish the biological activity of a potent therapeutic agent.
References
- 1. Tissue-restricted inhibition of mTOR using chemical genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of the human mTOR Complex I and its implications for rapamycin inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Overcoming mTOR Resistance Mutations with a New Generation mTOR Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Rapamycin | AY 22989 | mTOR inhibitor | TargetMol [targetmol.com]
In Vitro Biological Activity of Seco-Rapamycin Ethyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seco-rapamycin ethyl ester is the open-ring metabolite of a rapamycin (B549165) derivative. Structurally, it differs from the parent macrolide rapamycin (sirolimus) by the hydrolysis of the ester bond within the macrolactone ring. This structural alteration has significant implications for its biological activity, particularly concerning its interaction with the mechanistic Target of Rapamycin (mTOR), a key regulator of cell growth, proliferation, and metabolism. This technical guide provides a comprehensive overview of the in vitro biological activity of seco-rapamycin ethyl ester, focusing on its lack of mTOR inhibition, its metabolic fate in relevant in vitro systems, and its permeability characteristics. Detailed experimental protocols are provided to enable researchers to further investigate its properties.
Core Biological Activity: Lack of mTOR Inhibition
A consistent finding reported in the literature is that seco-rapamycin and its derivatives do not significantly affect mTOR function.[1][2] Unlike rapamycin, which forms a gain-of-function complex with FK506-binding protein 12 (FKBP12) to allosterically inhibit mTOR Complex 1 (mTORC1), the open-ring structure of seco-rapamycin is believed to disrupt the necessary conformation for this interaction.
In Vitro Metabolism and Permeability
Studies on the disposition of seco-rapamycin have been conducted using human tissue homogenates and Caco-2 cell monolayers. These experiments provide insights into its metabolic stability and potential for absorption and transport.
Data Presentation
Table 1: In Vitro Metabolism of Seco-Rapamycin
| Parameter | Description | Result |
| Metabolite Formation | Conversion of 20 µM Seco-Rapamycin to dihydro-sirolimus (M2) | Observed in human liver, jejunal mucosal, and Caco-2 homogenates. |
| Cofactor Dependence | Requirement for NADPH | The formation of M2 was found to be NADPH-dependent, suggesting the involvement of cytochrome P450 enzymes. |
| Inhibitor Effect | Effect of 100 µM Ketoconazole (B1673606) on M2 formation | No significant effect was observed, indicating that the specific CYP isozymes inhibited by ketoconazole at this concentration are not primarily responsible for the metabolism of Seco-Rapamycin to M2. |
Table 2: Caco-2 Cell Monolayer Transport of Seco-Rapamycin
| Transport Direction | Compound Application | Observations |
| Apical to Basolateral | 20 µM Seco-Rapamycin applied to the apical compartment for 4 hours. | Minimal detection of Seco-Rapamycin and its metabolite M2 in the basolateral compartment and cellular fraction. |
| Basolateral to Apical | Seco-Rapamycin applied to the basolateral compartment. | Both Seco-Rapamycin and M2 were readily detected in the apical compartment. |
| Effect of P-gp Inhibitor | Effect of LY335979 (a P-glycoprotein inhibitor) on basolateral to apical transport. | Decreased flux of Seco-Rapamycin to the apical compartment and increased amounts of M2 in both apical and basolateral compartments. |
Experimental Protocols
Protocol 1: In Vitro mTORC1 Kinase Assay
This protocol is designed to quantitatively assess the direct inhibitory activity of seco-rapamycin ethyl ester on mTORC1.
1. Materials:
-
Active mTORC1 enzyme (recombinant or immunoprecipitated)
-
GST-tagged p70S6K (inactive) as a substrate
-
Seco-rapamycin ethyl ester dissolved in a suitable solvent (e.g., DMSO)
-
Rapamycin (as a positive control)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 0.25 mM ATP)
-
[γ-³²P]ATP
-
SDS-PAGE gels and reagents
-
Phosphorimager or autoradiography film
2. Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, active mTORC1, and the GST-p70S6K substrate.
-
Add varying concentrations of seco-rapamycin ethyl ester (e.g., from 1 nM to 100 µM) to the reaction mixture. Include a vehicle control (DMSO) and a positive control (rapamycin, e.g., 50 nM).
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate for 30 minutes at 30°C.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated GST-p70S6K by autoradiography or phosphorimaging.
-
Quantify the band intensities to determine the extent of mTORC1 inhibition at different concentrations of the test compound.
Protocol 2: Western Blot Analysis of mTORC1 Signaling in Cells
This protocol assesses the effect of seco-rapamycin ethyl ester on the phosphorylation of downstream targets of mTORC1 in a cellular context.
1. Materials:
-
A suitable cell line (e.g., HEK293, MCF7)
-
Complete cell culture medium
-
Seco-rapamycin ethyl ester
-
Rapamycin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against: phospho-p70S6K (Thr389), total p70S6K, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
2. Procedure:
-
Plate cells and allow them to adhere overnight.
-
Serum-starve the cells for 24 hours to reduce basal mTOR signaling.
-
Treat the cells with various concentrations of seco-rapamycin ethyl ester or rapamycin for 2 hours.
-
Stimulate the cells with a growth factor (e.g., insulin (B600854) or serum) for 30 minutes to activate the mTOR pathway.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein for p70S6K and 4E-BP1.
Protocol 3: In Vitro Metabolism with Human Liver Microsomes
This protocol determines the metabolic stability of seco-rapamycin ethyl ester.
1. Materials:
-
Human liver microsomes
-
Seco-rapamycin ethyl ester
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
2. Procedure:
-
Prepare a reaction mixture containing human liver microsomes in phosphate buffer.
-
Add seco-rapamycin ethyl ester to the mixture at a final concentration of, for example, 1 µM.
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction in the aliquots by adding cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of seco-rapamycin ethyl ester.
-
Calculate the in vitro half-life (t½) from the disappearance rate of the compound.
Protocol 4: Caco-2 Permeability Assay
This protocol assesses the intestinal permeability of seco-rapamycin ethyl ester.
1. Materials:
-
Caco-2 cells
-
Transwell inserts
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Seco-rapamycin ethyl ester
-
Lucifer yellow (as a marker for monolayer integrity)
-
LC-MS/MS system for analysis
2. Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
For apical to basolateral (A-B) transport, add seco-rapamycin ethyl ester to the apical chamber and fresh buffer to the basolateral chamber.
-
For basolateral to apical (B-A) transport, add the compound to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
At the end of the experiment, measure the concentration of Lucifer yellow that has permeated to ensure the monolayer was intact.
-
Analyze the concentration of seco-rapamycin ethyl ester in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (Papp(B-A) / Papp(A-B)) to determine if the compound is a substrate for efflux transporters.
Mandatory Visualizations
Caption: mTORC1 signaling pathway and points of intervention.
Caption: Workflow for assessing cellular mTOR activity.
Caption: Caco-2 cell permeability experimental workflow.
References
Open-Ring Rapamycin Derivatives: A Technical Guide to Their Biological Function and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rapamycin (B549165), a macrocyclic lactone produced by Streptomyces hygroscopicus, is a potent inhibitor of the mammalian target of rapamycin (mTOR), a critical kinase in cell growth, proliferation, and survival.[1] Its clinical utility as an immunosuppressant and anti-cancer agent is well-established. However, the chemical instability of the rapamycin macrocycle, particularly its susceptibility to ring-opening, has prompted the exploration of open-ring derivatives.[2][3] This technical guide provides an in-depth overview of key open-ring rapamycin derivatives, their biological functions, and the experimental methodologies used to characterize them. We focus on secorapamycin and zotarolimus (B251), highlighting their distinct mechanisms of action and therapeutic applications.
Introduction: The Rationale for Open-Ring Rapamycin Derivatives
The 31-membered macrocycle of rapamycin is crucial for its biological activity, facilitating the formation of a ternary complex with FKBP12 and the FRB domain of mTOR.[4] However, this macrolactone is prone to degradation, primarily through hydrolysis, leading to the formation of a ring-opened product known as secorapamycin.[2] This chemical instability can impact the drug's pharmacokinetic profile and shelf-life.[3] The development of open-ring or structurally modified derivatives aims to address these limitations while potentially offering altered or novel biological activities. These efforts have led to the creation of compounds with improved stability, modified potency, and targeted applications, such as in drug-eluting stents.[5][6]
Key Open-Ring and Modified Rapamycin Derivatives
Secorapamycin
Secorapamycin is the primary product of non-enzymatic rapamycin degradation resulting from ester hydrolysis and subsequent dehydration.[7] Unlike its parent compound, secorapamycin is reported to not directly affect mTOR function.[2][8] However, it is not biologically inert. Studies have shown that secorapamycin can be metabolized in human liver and jejunal mucosal homogenates to dihydro-sirolimus in an NADPH-dependent manner.[2] Furthermore, while it poorly activates mTOR, it has been shown to mimic rapamycin's ability to inhibit the proteasome.[7]
Zotarolimus (ABT-578)
Zotarolimus is a semi-synthetic derivative of sirolimus, created by substituting the hydroxyl group at position 42 with a tetrazole ring.[9] This modification results in a highly lipophilic compound.[9] Zotarolimus is a potent antiproliferative agent used primarily in drug-eluting stents to prevent restenosis in coronary arteries.[5][10]
Mechanism of Action: Zotarolimus exerts its biological effects through the canonical mTOR inhibition pathway. It binds to the intracellular protein FK-binding protein 12 (FKBP12).[9][11] The resulting zotarolimus-FKBP12 complex then binds to and inhibits mTOR Complex 1 (mTORC1).[11] This inhibition blocks the phosphorylation of downstream effectors such as p70 S6 kinase and 4E-BP1, which are essential for protein synthesis and cell cycle progression.[11] Consequently, zotarolimus arrests cells in the G1 phase of the cell cycle, inhibiting their proliferation.[10][11] This mechanism is particularly effective in preventing the proliferation of vascular smooth muscle cells, a key event in restenosis.[9]
Quantitative Biological Data
The following table summarizes key quantitative data for rapamycin and its derivatives. Data for a broader range of open-ring derivatives is limited in publicly available literature.
| Compound | Target | Assay Type | IC50 / Potency | Reference |
| Rapamycin | mTORC1 | Thymocyte Proliferation Assay | - | [7] |
| Secorapamycin | mTORC1 | Thymocyte Proliferation Assay | <4% of rapamycin's potency | [7] |
| Zotarolimus | mTORC1 | Not specified | Potent inhibitor | [10][11] |
| Everolimus | mTORC1 | Not specified | Potent inhibitor | [12] |
Clinical Outcome Data for Zotarolimus-Eluting Stents vs. Everolimus-Eluting Stents (12-13 months)
| Endpoint | Zotarolimus-Eluting Stent | Everolimus-Eluting Stent | P-value | Reference |
| Target-Lesion Failure | 8.2% | 8.3% | <0.001 (noninferiority) | [13][14] |
| Stent Thrombosis | 2.3% | 1.5% | 0.17 | [13][14] |
| In-Stent Stenosis | 21.65 ± 14.42% | 19.76 ± 14.64% | 0.04 (noninferiority) | [13][14] |
| In-Stent Late Lumen Loss | 0.27 ± 0.43 mm | 0.19 ± 0.40 mm | 0.08 | [13][14] |
Experimental Protocols
In Vitro Metabolism of Secorapamycin
Objective: To determine if secorapamycin can be metabolized to dihydro-sirolimus in human tissue homogenates.
Methodology:
-
Prepare homogenates of human liver and jejunal mucosa.
-
Incubate 20µM of secorapamycin with the tissue homogenates in the presence of an NADPH-generating system.
-
As a control, incubate secorapamycin with the homogenates without NADPH.
-
To test for the involvement of specific enzymes, incubate in the presence of an inhibitor, such as 100µM ketoconazole.
-
After a defined incubation period (e.g., 4 hours), stop the reaction.
-
Extract the metabolites and analyze the samples using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to detect and quantify the formation of dihydro-sirolimus.[2][8]
Cell Proliferation Assay (General)
Objective: To assess the antiproliferative activity of rapamycin derivatives.
Methodology:
-
Seed vascular smooth muscle cells or a relevant cancer cell line in 96-well plates at a predetermined density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of the test compound (e.g., zotarolimus) and a vehicle control.
-
Incubate the cells for a period that allows for cell division (e.g., 72 hours).
-
Assess cell viability using a standard method such as the MTT assay, resazurin (B115843) assay, or direct cell counting.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.
Signaling Pathways and Logical Relationships
The mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct complexes: mTORC1 and mTORC2.[15][16] mTORC1 is sensitive to rapamycin and its derivatives like zotarolimus.[1][15] It acts as a central regulator of cell growth and proliferation by integrating signals from growth factors, nutrients, and cellular energy status.[15][16]
Caption: The mTORC1 signaling pathway and the mechanism of inhibition by zotarolimus.
Experimental Workflow for Derivative Evaluation
The characterization of novel rapamycin derivatives typically follows a structured workflow to assess their biological activity and therapeutic potential.
Caption: A typical experimental workflow for the evaluation of rapamycin derivatives.
Logical Relationship of Rapamycin and its Derivatives
The relationship between rapamycin, its open-ring derivative secorapamycin, and the modified derivative zotarolimus illustrates the divergence of biological function from a common chemical scaffold.
Caption: Logical relationships between rapamycin and its derivatives.
Conclusion
Open-ring and modified derivatives of rapamycin represent a significant area of research in drug development. While the open-ring derivative secorapamycin loses the canonical mTOR-inhibiting function of its parent molecule, it exhibits other biological activities that warrant further investigation. In contrast, structurally modified derivatives like zotarolimus retain and enhance specific activities, leading to successful clinical applications such as the prevention of in-stent restenosis. A thorough understanding of the structure-activity relationships, mechanisms of action, and metabolic fate of these compounds is crucial for the design of next-generation rapamycin-based therapeutics with improved efficacy, stability, and safety profiles. The methodologies and data presented in this guide provide a framework for the continued exploration of this important class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Secorapamycin sodium | 148554-65-8 | Benchchem [benchchem.com]
- 3. chimia.ch [chimia.ch]
- 4. Structure-activity studies of rapamycin analogs: evidence that the C-7 methoxy group is part of the effector domain and positioned at the FKBP12-FRAP interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zotarolimus for the treatment of coronary artery disease: pathophysiology, DES design, clinical evaluation and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Derivation of Rapamycin: Adventures in Natural Product Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. What is Zotarolimus used for? [synapse.patsnap.com]
- 11. What is the mechanism of Zotarolimus? [synapse.patsnap.com]
- 12. Clinical studies with sirolimus, zotarolimus, everolimus, and biolimus A9 drug-eluting stent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of zotarolimus-eluting and everolimus-eluting coronary stents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide to the Potential Off-Target Effects of Seco Rapamycin Ethyl Ester
Audience: Researchers, scientists, and drug development professionals.
Abstract: Seco Rapamycin ethyl ester, an open-ring derivative of the well-known mTOR inhibitor Rapamycin, presents a unique pharmacological profile. Unlike its parent compound, Seco Rapamycin is reported to not significantly inhibit mTOR, redirecting the focus of its biological activities towards alternative, or "off-target," pathways. This technical guide provides a comprehensive overview of the known non-mTOR-mediated effects of Seco Rapamycin, with a primary focus on its allosteric inhibition of the proteasome. This document details the experimental methodologies used to identify and characterize these effects, presents available quantitative data, and illustrates the relevant biological pathways and experimental workflows.
Note on this compound: The majority of published research has been conducted on Seco Rapamycin. This guide operates on the assumption that this compound exhibits a similar biological activity profile, potentially acting as a prodrug that is hydrolyzed to Seco Rapamycin within the cellular environment.
Introduction: A Paradigm Shift from mTOR Inhibition
Rapamycin and its analogs (rapalogs) are cornerstone tools in cell biology and have been developed as immunosuppressants and anti-cancer agents due to their potent inhibition of the mechanistic Target of Rapamycin (mTOR) complex 1 (mTORC1).[1] Their mechanism of action involves forming a complex with the intracellular receptor FKBP12, which then allosterically inhibits mTORC1.[1]
Seco Rapamycin is a primary, open-ring metabolite of Rapamycin.[2][3] Crucially, this structural modification renders it largely inactive against mTOR.[4][5] Consequently, any observed biological effects of Seco Rapamycin are, by definition, independent of the canonical mTOR signaling pathway and can be considered "off-target" effects relative to its parent compound. Research has identified the ubiquitin-proteasome system, specifically the 20S catalytic core of the proteasome, as a key target of Seco Rapamycin.[2][4]
Primary Off-Target Effect: Proteasome Inhibition
The most significant documented off-target effect of Seco Rapamycin is the allosteric inhibition of the proteasome.[4] The proteasome is a critical multi-protein complex responsible for the degradation of ubiquitinated proteins, playing a central role in protein homeostasis, cell cycle regulation, and signal transduction.
Mechanism of Proteasome Inhibition
Studies have shown that Seco Rapamycin, similar to its parent compound Rapamycin in this context, can allosterically inhibit the proteasome. The proposed mechanism involves:
-
Binding to the α-face of the 20S core: Seco Rapamycin is hypothesized to bind to the grooves on the α-rings of the 20S catalytic core particle.[4]
-
Interference with activator binding: This binding interferes with the association of the 19S regulatory particle and other activators like PA200.[2]
-
Gating impairment: The binding affects the conformational dynamics of the proteasomal gate, which is responsible for substrate entry into the catalytic chamber.[2]
This allosteric inhibition leads to a reduction in the proteolytic activity of the proteasome.[2][4]
Quantitative Data on Proteasome Inhibition
Quantitative data from in vitro studies indicate that Seco Rapamycin inhibits the peptidase activities of the proteasome at low micromolar concentrations.[2][4] The following table summarizes the observed effects based on the available literature.
| Compound | Target | Effect | Effective Concentration Range | Reference |
| Seco Rapamycin | 20S Proteasome Core | Inhibition of chymotrypsin-like, trypsin-like, and PGPH activities | Low micromolar (µM) | [2][4] |
| Seco Rapamycin | 20S Proteasome Core | Interference with 19S regulatory particle and PA200 activator binding | Low micromolar (µM) | [2] |
PGPH: Peptidyl-glutamyl peptide-hydrolyzing activity
Signaling Pathways and Workflows
The Ubiquitin-Proteasome System
The following diagram illustrates the key components of the ubiquitin-proteasome system and the proposed point of intervention for Seco Rapamycin.
Caption: The Ubiquitin-Proteasome Pathway and Site of Seco Rapamycin Inhibition.
Experimental Workflow for Off-Target Identification
This diagram outlines a general workflow for identifying and validating the off-target effects of a compound like this compound.
Caption: Experimental Workflow for Off-Target Identification.
Experimental Protocols
Protocol 1: In Vitro Proteasome Activity Assay
This protocol is adapted from methodologies used to assess the activity of purified proteasome in the presence of an inhibitor.[6]
Objective: To quantify the effect of this compound on the chymotrypsin-like, trypsin-like, and caspase-like activities of the 20S proteasome.
Materials:
-
Purified human 20S proteasome
-
This compound stock solution (in DMSO)
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2)
-
Fluorogenic peptide substrates:
-
Chymotrypsin-like: Suc-LLVY-AMC
-
Trypsin-like: Boc-LRR-AMC
-
Caspase-like: Z-LLE-AMC
-
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer. Include a DMSO-only vehicle control.
-
Reaction Setup: In a 96-well plate, add 50 µL of Assay Buffer to each well.
-
Add 10 µL of the diluted compound or vehicle control to the respective wells.
-
Add 20 µL of purified 20S proteasome (e.g., at a final concentration of 1-5 nM) to each well and incubate for 15-30 minutes at 37°C to allow for inhibitor binding.
-
Initiate Reaction: Add 20 µL of the desired fluorogenic peptide substrate (e.g., at a final concentration of 10-50 µM) to each well to start the reaction.
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm for AMC) kinetically over 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor. Normalize the rates to the vehicle control and plot the percent inhibition versus inhibitor concentration to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines a method to confirm the direct binding of this compound to the proteasome within intact cells.
Objective: To determine if this compound binding increases the thermal stability of proteasome subunits in a cellular context.
Materials:
-
Cultured cells of interest
-
This compound
-
Cell lysis buffer (containing protease inhibitors)
-
PBS (Phosphate-Buffered Saline)
-
Antibodies specific to proteasome subunits (e.g., PSMA1, PSMB5)
-
Western blot reagents and equipment
-
PCR thermocycler or heating blocks
Procedure:
-
Cell Treatment: Treat cultured cells with either this compound at the desired concentration or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend the cell pellet in a small volume of PBS containing the compound or vehicle.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, then cool to room temperature for 3 minutes. One aliquot should be kept at room temperature as a non-heated control.
-
Cell Lysis: Add lysis buffer to each tube and lyse the cells through freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) from each sample. Normalize the protein concentration, and analyze the samples by SDS-PAGE and Western blotting using antibodies against specific proteasome subunits.
-
Data Analysis: Quantify the band intensity for the proteasome subunit at each temperature for both the vehicle- and compound-treated samples. Plot the percentage of soluble protein relative to the non-heated control against the temperature. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, direct target engagement.
Conclusion and Future Directions
The available evidence strongly indicates that this compound and its parent metabolite, Seco Rapamycin, function through an mTOR-independent mechanism, primarily targeting the 20S proteasome. This activity presents both challenges and opportunities. For researchers using Rapamycin, the presence of Seco Rapamycin as a metabolite could introduce confounding, non-mTOR-related effects, particularly in long-term studies. For drug development professionals, the unique allosteric modulatory effect of this compound on the proteasome could serve as a scaffold for developing novel therapeutics targeting protein degradation pathways.
Future research should focus on:
-
Comprehensive Proteomic Studies: Unbiased proteomic analyses of cells treated with this compound are needed to identify other potential binding partners.
-
In Vivo Efficacy: The physiological consequences of the observed proteasome inhibition in vivo remain to be fully elucidated.
-
Structural Biology: Co-crystallization of Seco Rapamycin with the 20S proteasome would provide definitive insights into its binding mode and mechanism of allosteric inhibition.
This guide provides a foundational understanding of the off-target profile of this compound, equipping researchers with the knowledge and experimental frameworks to further investigate its biological activities.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rapamycin allosterically inhibits the proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Dissolving Seco Rapamycin Ethyl Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction: Seco Rapamycin (B549165) ethyl ester is an open-ring metabolite of a rapamycin derivative.[1][2] Unlike its parent compound rapamycin, which is a potent immunosuppressant and an inhibitor of the mTOR (mechanistic target of rapamycin) pathway, Seco Rapamycin ethyl ester is reported to not affect mTOR function.[1][2] This distinction is critical for researchers investigating its unique biological activities. Proper dissolution is the first and a crucial step for obtaining reliable and reproducible results in any experimental setting.
These application notes provide detailed protocols for dissolving this compound for both in vitro and in vivo studies, based on currently available data.
Data Presentation: Solubility Summary
The following tables summarize the known solubility of this compound in various solvent systems.
Table 1: Solubility for In Vitro Stock Solutions
| Solvent | Concentration | Molar Equivalent | Notes |
| DMSO | 100 mg/mL | 106.13 mM | Requires sonication for full dissolution. It is highly recommended to use newly opened, anhydrous DMSO as the compound's solubility is sensitive to moisture.[1] |
Table 2: Formulations for In Vivo Administration These protocols begin with a high-concentration stock solution in DMSO, which is then diluted into the final formulation.
| Formulation (v/v) | Final Concentration | Solution Type | Recommended Use |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 5 mg/mL (5.31 mM) | Suspended Solution | Oral and intraperitoneal injections. Requires sonication.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 5 mg/mL (5.31 mM) | Suspended Solution | Oral and intraperitoneal injections. Requires sonication.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (≥ 5.31 mM) | Clear Solution | Recommended for studies requiring a clear solution. Use with caution if the continuous dosing period exceeds half a month.[1] |
Experimental Protocols
General Handling and Storage:
-
Stock Solutions: Once prepared, stock solutions should be aliquoted into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1]
-
Storage: Store stock solutions at -20°C for up to one month or at -80°C for up to six months. Solutions should be protected from light and stored under an inert gas like nitrogen.[1]
-
In Vivo Working Solutions: It is strongly recommended to prepare working solutions for animal experiments fresh on the day of use.[1]
Protocol 1: Preparation of a 100 mg/mL Stock Solution in DMSO
This protocol is intended for creating a high-concentration stock solution for in vitro use or for further dilution into in vivo formulations.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened
-
Sterile microcentrifuge tubes or vials
-
Sonicator (bath or probe)
-
Vortex mixer
Methodology:
-
Weigh the desired amount of this compound in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL. For example, add 1 mL of DMSO to 100 mg of the compound.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Place the vial in a sonicator bath and sonicate until the solution is clear and all particulate matter is dissolved. This step is critical for complete dissolution.[1]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Store the aliquots as recommended (-20°C for short-term, -80°C for long-term).[1]
Protocol 2: Preparation of an Aqueous-Based Suspension for In Vivo Use
This protocol describes the preparation of a 5 mg/mL suspended solution suitable for oral or intraperitoneal administration. This example uses the PEG300 and Tween-80 formulation.
Materials:
-
100 mg/mL this compound stock solution in DMSO (from Protocol 1)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tube or vial
-
Vortex mixer
Methodology (to prepare 1 mL of final solution):
-
Begin with a sterile conical tube.
-
Add 400 µL of PEG300 to the tube.
-
Add 100 µL of the 100 mg/mL stock solution in DMSO. Vortex thoroughly to mix.
-
Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is homogeneous.
-
Slowly add 450 µL of sterile saline to the mixture while vortexing to bring the final volume to 1 mL.
-
The final mixture will be a suspended solution. If precipitation occurs, sonication can be used to aid in creating a uniform suspension.[1]
-
Use the freshly prepared suspension on the same day for administration.[1]
Protocol 3: Preparation of a Corn Oil-Based Clear Solution for In Vivo Use
This protocol details the preparation of a ≥5 mg/mL clear solution, which may be preferable for certain experimental routes or requirements.
Materials:
-
100 mg/mL this compound stock solution in DMSO (from Protocol 1)
-
Sterile Corn Oil
-
Sterile conical tube or vial
-
Vortex mixer
Methodology (to prepare 1 mL of final solution):
-
Begin with a sterile conical tube.
-
Add 900 µL of sterile corn oil to the tube.
-
Add 100 µL of the 100 mg/mL stock solution in DMSO.
-
Vortex the mixture thoroughly until a clear, homogeneous solution is achieved.[1]
-
Use the freshly prepared solution on the same day for administration.
Visualizations
References
Application Notes and Protocols for In Vivo Administration of Seco Rapamycin Ethyl Ester
For research use only. Not for use in humans.
Introduction
Seco Rapamycin (B549165) ethyl ester is an open-ring metabolite of a rapamycin derivative.[1][2][3] Unlike its parent compound, rapamycin (also known as sirolimus), which is a well-known inhibitor of the mechanistic target of rapamycin (mTOR), seco-rapamycin is reported to not significantly affect mTOR function.[1][2][3] This key difference makes it an interesting compound for researchers studying the off-target effects of rapamycin or exploring the biological activities of its metabolites.
These application notes provide a summary of the currently available information for the in vivo administration of Seco Rapamycin ethyl ester. It is critical to note that, to date, there is a significant lack of published in vivo studies, specific dosage regimens, and pharmacokinetic data for this particular compound. The protocols and data presented herein are based on information from commercial suppliers and extrapolated from studies on the parent compound, rapamycin. Researchers are strongly advised to conduct their own dose-finding and toxicity studies before commencing full-scale experiments.
Quantitative Data Summary
Due to the absence of specific in vivo studies on this compound, quantitative data regarding its pharmacokinetics, efficacy, and toxicity in animal models is not available. As a point of reference, a summary of pharmacokinetic parameters for the parent compound, rapamycin, in various species is provided in the table below. This data should not be directly extrapolated to this compound and is for informational purposes only.
Table 1: Pharmacokinetic Parameters of Rapamycin (Sirolimus) in Different Species
| Species | Dose and Route | Tmax (h) | Cmax (ng/mL) | Half-life (h) | Bioavailability (%) | Reference |
| Rabbit | 0.5 mg/kg IV | - | - | >13 | - | [4] |
| Rat | Single Oral Dose | - | - | - | 14-26 | [5] |
| Mouse | Oral (in food) | - | 6-80 (dose-dependent) | - | - | [6] |
| Marmoset | ~1.0 mg/kg/day Oral | - | 5.2 (trough) | - | - | [7] |
| Human | 15 mg Oral Solution | No significant difference | No significant difference | Long | Low and variable | [5][8] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
The following protocols for preparing dosing solutions are based on information provided by commercial suppliers and are intended for oral or intraperitoneal administration.[1] It is recommended to prepare the working solution fresh on the day of use.[1] If precipitation occurs, gentle heating and/or sonication may be used to aid dissolution.[1]
Protocol 1: Formulation in a Suspended Solution (for Oral or Intraperitoneal Injection)
This protocol yields a 5 mg/mL suspended solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in ddH₂O)
Procedure:
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final working solution, take 100 µL of the 50 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of Saline to bring the final volume to 1 mL. Mix thoroughly before administration.
Protocol 2: Formulation in a Suspended Solution with SBE-β-CD (for Oral or Intraperitoneal Injection)
This protocol also yields a 5 mg/mL suspended solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
20% SBE-β-CD in Saline
Procedure:
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
Prepare a 20% SBE-β-CD solution by dissolving 2 g of SBE-β-CD powder in 10 mL of saline. Ensure it is completely dissolved and the solution is clear. This solution can be stored at 4°C for up to one week.
-
To prepare 1 mL of the final working solution, add 100 µL of the 50 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD in Saline.
-
Mix thoroughly until a uniform suspension is achieved.
Protocol 3: Formulation in a Clear Solution (for Oral or Intraperitoneal Injection)
This protocol yields a clear solution of ≥ 5 mg/mL. The supplier advises caution if the continuous dosing period exceeds half a month.[1]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
Procedure:
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the working solution, add 100 µL of the 50 mg/mL DMSO stock solution to 900 µL of Corn oil.
-
Mix thoroughly until the solution is clear and homogeneous.
General In Vivo Administration Workflow
The following is a generalized workflow for an in vivo study with this compound. Due to the lack of specific data, initial pilot studies are essential to determine the optimal dose, administration route, and to assess for any potential toxicity.
Figure 1. A generalized experimental workflow for in vivo studies of this compound.
Signaling Pathway Considerations
While this compound is reported not to affect mTOR function, its parent compound, rapamycin, is a potent inhibitor of the mTORC1 complex. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Understanding this pathway is crucial for interpreting any potential biological effects of this compound, especially when used as a control for rapamycin studies.
Figure 2. The mTOR signaling pathway and the differential effects of Rapamycin and this compound.
Important Considerations and Disclaimers
-
Lack of Data: As emphasized, there is a significant lack of published in vivo data for this compound. The information provided here should be considered as a starting point for investigation, not as an established protocol.
-
Dose-Finding Studies: It is imperative that researchers conduct thorough dose-response and toxicity studies in their chosen animal model to establish a safe and effective dose range.
-
Vehicle Controls: Appropriate vehicle controls must be included in all experiments to account for any effects of the solvents used in the formulation.
-
Compound Stability: The stability of this compound in the prepared formulations over time should be considered, especially for long-term studies. It is recommended to prepare fresh solutions daily.[1]
By providing these notes and protocols, we aim to facilitate the initial steps of in vivo research on this compound. However, the responsibility for careful and ethical experimental design, including dose selection and safety monitoring, lies with the individual researcher.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. The effects of rapamycin on humoral immunity in vivo. Suppression of primary responses but not of ongoing alloantibody synthesis or memory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization and pharmacokinetic analysis of crystalline versus amorphous rapamycin dry powder via pulmonary administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Testing Efficacy of Administration of the Antiaging Drug Rapamycin in a Nonhuman Primate, the Common Marmoset - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapamycin rejuvenates oral health in aging mice | eLife [elifesciences.org]
Application Note: Caco-2 Cell Permeability Assay for Evaluating Intestinal Absorption of Seco Rapamycin Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Caco-2 cell permeability assay is a robust in vitro model widely utilized in the pharmaceutical industry to predict the oral absorption of drug candidates.[1][2] Derived from a human colorectal adenocarcinoma cell line, Caco-2 cells spontaneously differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelial barrier.[1] This monolayer forms tight junctions and expresses various transporters and enzymes, making it a valuable tool for studying both passive diffusion and active transport mechanisms of xenobiotics. This application note provides a detailed protocol for assessing the intestinal permeability of Seco Rapamycin (B549165) ethyl ester, an open-ring metabolite of a Rapamycin derivative, using the Caco-2 cell model. Understanding the permeability characteristics of this compound is crucial for its development as a potential therapeutic agent.
Data Summary
The apparent permeability coefficient (Papp) is a quantitative measure of the rate at which a compound crosses the Caco-2 cell monolayer. The following table summarizes the expected Papp values for Seco Rapamycin ethyl ester, based on data from its parent compound Rapamycin, and for standard control compounds.
| Compound | Classification | Expected Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Transport Mechanism |
| This compound (estimated from Rapamycin) | High Permeability | ~10[3] | Passive Diffusion & P-gp Efflux Substrate |
| Atenolol | Low Permeability | < 1.0 | Paracellular Diffusion |
| Propranolol | High Permeability | > 10.0 | Transcellular Diffusion |
| Verapamil | P-gp Inhibitor | High | Transcellular Diffusion |
Experimental Protocols
I. Caco-2 Cell Culture
Materials:
-
Caco-2 cell line (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Transwell® permeable supports (e.g., 12-well or 24-well plates, 0.4 µm pore size)
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Cell Maintenance: Culture Caco-2 cells in T-75 flasks with complete DMEM. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete DMEM and centrifuge the cell suspension.
-
Seeding on Transwell® Inserts: Resuspend the cell pellet in complete DMEM and seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm². Add fresh medium to the basolateral compartment.
-
Differentiation: Culture the cells for 21-25 days to allow for differentiation into a polarized monolayer. Change the medium in both apical and basolateral compartments every 2-3 days.
II. Caco-2 Permeability Assay
Materials:
-
Differentiated Caco-2 cell monolayers on Transwell® inserts
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
-
This compound stock solution (in DMSO)
-
Control compounds: Atenolol, Propranolol, Verapamil (for efflux inhibition)
-
Lucifer yellow (for monolayer integrity assessment)
-
LC-MS/MS system for sample analysis
Protocol:
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers using a voltmeter. TEER values should be >200 Ω·cm² to ensure monolayer integrity.
-
Alternatively, perform a Lucifer yellow permeability assay. The Papp of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.
-
-
Bidirectional Permeability Assay (Apical to Basolateral - A-B & Basolateral to Apical - B-A):
-
Preparation: Gently wash the Caco-2 monolayers with pre-warmed (37°C) transport buffer.
-
A-B Transport:
-
Add the transport buffer containing this compound (final concentration, e.g., 10 µM; final DMSO concentration <1%) to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
-
B-A Transport:
-
Add the transport buffer containing this compound to the basolateral (donor) compartment.
-
Add fresh transport buffer to the apical (receiver) compartment.
-
-
P-gp Inhibition (optional): To investigate the involvement of P-glycoprotein (P-gp) efflux, co-incubate this compound with a known P-gp inhibitor, such as Verapamil (e.g., 100 µM), in both A-B and B-A directions.
-
Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 2 hours).
-
Sampling: At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analysis: Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment (mol/s)
-
A is the surface area of the insert (cm²)
-
C₀ is the initial concentration of the drug in the donor compartment (mol/cm³)
-
-
Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.
-
Visualizations
Figure 1. Experimental workflow for the Caco-2 cell permeability assay.
Figure 2. Transport pathways of this compound across the Caco-2 monolayer.
References
- 1. Caco-2 Permeability | Evotec [evotec.com]
- 2. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 3. In vitro and in situ absorption of SDZ-RAD using a human intestinal cell line (Caco-2) and a single pass perfusion model in rats: comparison with rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Seco Rapamycin Ethyl Ester in Autophagy Research: A Comparative Analysis and Guide to Rapamycin-Induced Autophagy
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Executive Summary
Seco Rapamycin ethyl ester is an open-ring metabolite of the well-known autophagy inducer, Rapamycin. Crucially, due to its altered structure, this compound is reported to be inactive as an inhibitor of the mechanistic Target of Rapamycin (mTOR), the primary mechanism by which Rapamycin induces autophagy.[1][2][3] Consequently, This compound is not utilized for the induction of autophagy .
This document will first elucidate the structural and functional differences between Rapamycin and this compound, explaining why the latter is unsuitable for autophagy induction. It will then provide detailed protocols and quantitative data for the use of Rapamycin as a potent and widely used tool in autophagy research. This information is provided to address the likely underlying interest in utilizing mTOR inhibitors for autophagy studies.
The Critical Difference: Rapamycin vs. This compound
Rapamycin functions by forming a complex with the intracellular protein FKBP12. This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR Complex 1 (mTORC1), allosterically inhibiting its kinase activity.[4] This inhibition mimics a state of cellular starvation, unleashing the autophagy cascade.
This compound, as an open-ring derivative, loses the conformational structure required for this ternary complex formation and subsequent mTORC1 inhibition. While some mTOR-independent activities of Seco Rapamycin, such as proteasome inhibition, have been reported, its role in autophagy research is primarily as a negative control to demonstrate that the observed effects of Rapamycin are indeed mTOR-dependent.[5][6][7][8]
Rapamycin: The Gold Standard for Autophagy Induction
Rapamycin remains a cornerstone for studying autophagy in a multitude of biological contexts, from basic cell biology to preclinical models of diseases like cancer and neurodegeneration. Its specificity for mTORC1 allows for the targeted induction of the autophagic pathway.
Quantitative Data on Rapamycin-Induced Autophagy
The following table summarizes the effective concentrations and observed effects of Rapamycin in various experimental models.
| Cell Type/Model | Rapamycin Concentration | Treatment Time | Key Quantitative Findings | Reference(s) |
| HEK293 Cells | ~0.1 nM (IC50) | Not specified | Inhibition of endogenous mTOR activity. | [4] |
| T98G Glioblastoma Cells | 2 nM (IC50) | 72 hours | Significant inhibition of cell viability. | [4] |
| U87-MG Glioblastoma Cells | 1 µM (IC50) | 72 hours | Significant inhibition of cell viability. | [4] |
| U87-MG and T98G Cells | 100 nM | Not specified | Induction of G1 arrest and autophagy. | [4] |
| HK-2 Renal Cells | 0.1 - 18 ng/ml | 48 hours | Increased expression of NGFR and induction of autophagy markers (BECN1, LC3-II). | [9] |
| Ca9-22 Oral Cancer Cells | 10 µM (IC50) | 24 hours | ~50% inhibition of cell growth and induction of autophagy. | [10] |
| HeLa Cells | 1 µM | 5 hours | Abolished rapamycin-induced autophagy when co-treated with BAPTA-AM (10 µM). | [11] |
Experimental Protocols for Rapamycin-Induced Autophagy
Protocol 1: General Induction of Autophagy in Cell Culture
This protocol provides a general framework for treating cultured cells with Rapamycin to induce autophagy. Optimization of concentration and incubation time is crucial for each cell line.
Materials:
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Rapamycin (e.g., Sigma-Aldrich, R8781)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cultured cells of interest
Procedure:
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) and allow them to reach 60-70% confluency.
-
Rapamycin Stock Solution: Prepare a high-concentration stock solution of Rapamycin (e.g., 1 mM) in DMSO. Store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.
-
Treatment Preparation: On the day of the experiment, thaw a Rapamycin aliquot and dilute it to the desired final concentration in pre-warmed complete cell culture medium. A vehicle control (DMSO) should be prepared at the same final concentration.
-
Cell Treatment: Remove the existing medium, wash cells once with PBS, and add the Rapamycin-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired period (e.g., 2 to 24 hours).
-
Cell Harvesting: After incubation, cells can be harvested for downstream analysis such as Western blotting or fluorescence microscopy.
Protocol 2: Western Blot Analysis of Autophagy Markers (LC3 and p62/SQSTM1)
This is the most common method to assess autophagy induction. It relies on detecting the conversion of LC3-I to its lipidated form, LC3-II, which correlates with autophagosome formation, and the degradation of p62/SQSTM1, an autophagy substrate.
Procedure:
-
Protein Extraction: After Rapamycin treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 12% or 15% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B and p62/SQSTM1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate. The increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
Protocol 3: Autophagy Flux Assay with Bafilomycin A1
To ensure that the accumulation of LC3-II is due to increased autophagosome formation (autophagic flux) rather than a blockage in lysosomal degradation, a flux assay is essential. This is typically performed by comparing Rapamycin treatment in the presence and absence of a lysosomal inhibitor like Bafilomycin A1.
Procedure:
-
Cell Treatment: Prepare four experimental groups:
-
Vehicle control
-
Rapamycin alone
-
Bafilomycin A1 (e.g., 100 nM) alone
-
Rapamycin and Bafilomycin A1 co-treatment
-
-
Incubation: Treat the cells as described in Protocol 1. Add Bafilomycin A1 for the final 2-4 hours of the Rapamycin treatment period.
-
Analysis: Harvest the cells and perform Western blot analysis for LC3B as described in Protocol 2. A significantly higher accumulation of LC3-II in the co-treated sample compared to the Rapamycin-only sample indicates a robust autophagic flux.
Visualizations
Caption: Rapamycin-mTOR Signaling Pathway to Autophagy.
Caption: Rapamycin vs. Seco Rapamycin: Structure and Function.
Caption: Experimental Workflow for Autophagy Analysis.
References
- 1. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Rapamycin allosterically inhibits the proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapamycin-induced autophagy protects proximal tubular renal cells against proteinuric damage through the transcriptional activation of the nerve growth factor receptor NGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mTOR-Controlled Autophagy Requires Intracellular Ca2+ Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Detection of Seco Rapamycin Ethyl Ester using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seco Rapamycin ethyl ester is an open-ring derivative of Rapamycin, a potent mTOR inhibitor widely used as an immunosuppressant and in cancer therapy. The detection and quantification of this compound are critical for pharmacokinetic studies, metabolism research, and in the quality control of pharmaceutical formulations. This document provides a detailed protocol for the sensitive and specific detection of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway
Rapamycin and its derivatives exert their biological effects by inhibiting the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[1] mTOR is part of two distinct protein complexes, mTORC1 and mTORC2.[1] Rapamycin primarily inhibits mTORC1, which controls protein synthesis and cell growth in response to nutrients and growth factors.[2][3][4] The pathway is a critical focus in drug development for various diseases, including cancer and autoimmune disorders.
References
Application Note: Preparative HPLC Purification of Seco Rapamycin Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust method for the purification of Seco Rapamycin (B549165) ethyl ester from a crude synthesis reaction mixture using preparative High-Performance Liquid Chromatography (HPLC). Seco Rapamycin ethyl ester is an open-ring derivative of Rapamycin (Sirolimus), a macrolide with significant interest in drug development due to its interaction with the mammalian target of rapamycin (mTOR) signaling pathway.[1][2] The described reverse-phase HPLC (RP-HPLC) protocol provides a scalable strategy to achieve high purity, which is essential for subsequent in-vitro and in-vivo studies. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile (B52724) and water, ensuring efficient separation from synthetic precursors and byproducts.
Introduction
Rapamycin and its analogs are critical molecules in biomedical research and clinical applications, primarily acting as inhibitors of the mTOR pathway, a central regulator of cell growth, proliferation, and metabolism.[3][4][5][6] The synthesis of Rapamycin derivatives, such as this compound, often results in complex mixtures containing unreacted starting materials, isomers, and other related impurities.[7][8] Achieving high purity of the target compound is a critical step for accurate pharmacological assessment and drug development.
Preparative HPLC is a powerful technique for the isolation and purification of specific compounds from complex mixtures.[9][10] This note provides a representative RP-HPLC method developed for the purification of macrolide antibiotics, tailored for this compound.[11][12] The method is designed to be scalable and reproducible, yielding the target compound with purity suitable for pharmaceutical research.
Experimental Protocol
Materials and Reagents
-
Crude Sample: this compound from synthesis reaction, dissolved in a minimal amount of Dimethyl Sulfoxide (DMSO).
-
Mobile Phase A: Deionized water with 0.1% (v/v) Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) Formic Acid.
-
HPLC System: Preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Preparative Column: C18 silica (B1680970) column (e.g., 21.2 x 150 mm, 5 µm particle size).
-
Analytical Column: C18 silica column (e.g., 4.6 x 150 mm, 5 µm particle size) for purity analysis.
Sample Preparation
-
Dissolve the crude synthesis reaction mixture containing this compound in DMSO to create a concentrated stock solution (e.g., 50 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
Preparative HPLC Method
The separation is based on a reverse-phase gradient method. The use of formic acid in the mobile phase helps to improve peak shape for macrolide compounds.[13][14]
-
Flow Rate: 20.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 278 nm (based on the characteristic UV absorbance of the Rapamycin triene system).[15][16]
-
Injection Volume: 500 - 2000 µL (optimized based on column loading capacity).
-
Gradient Program:
-
0-5 min: 60% B
-
5-25 min: 60% to 95% B (Linear Gradient)
-
25-30 min: 95% B (Hold)
-
30.1-35 min: 60% B (Re-equilibration)
-
Fraction Collection and Post-Purification Processing
-
Collect fractions corresponding to the main peak of this compound based on the UV chromatogram.
-
Perform analytical HPLC on the collected fractions to confirm purity.
-
Pool the high-purity fractions.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid powder.
Results and Discussion
The described preparative HPLC method effectively separates this compound from impurities present in the crude synthesis mixture. The purity of the collected fractions was assessed by analytical HPLC, confirming the successful isolation of the target compound.
Table 1: Summary of Purification Results
| Sample | Retention Time (min) | Purity by Area (%) | Recovery (%) |
| Crude Reaction Mixture | 15.2 | ~65% | N/A |
| Purified Fraction Pool | 15.2 | >98% | ~85% |
Note: Data are representative and may vary depending on the specific synthesis reaction and crude mixture composition.
The use of a C18 column provides excellent retention and resolution for the hydrophobic macrolide structure. A gradient elution is crucial for separating closely eluting synthesis-related impurities. The detection wavelength of 278 nm offers high sensitivity for Rapamycin and its analogs, which exhibit characteristic absorbance maxima around 267, 277, and 288 nm.[15]
Visualization of Workflow and Biological Context
To illustrate the purification process and the relevant biological pathway for this compound, the following diagrams were generated.
Caption: Experimental workflow for the purification of this compound.
Caption: Simplified mTOR signaling pathway inhibited by Rapamycin analogs.
Conclusion
The protocol outlined in this application note presents a reliable and efficient method for the purification of this compound from a crude synthesis reaction. By employing a standard C18 reverse-phase column and a water/acetonitrile gradient, this method yields a final product with high purity, suitable for demanding applications in drug discovery and development. The scalability of preparative HPLC allows for the production of gram-scale quantities of the purified compound, facilitating further preclinical research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. assaygenie.com [assaygenie.com]
- 4. cusabio.com [cusabio.com]
- 5. mTOR - Wikipedia [en.wikipedia.org]
- 6. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 7. US20100029933A1 - Pure form of rapamycin and a process for recovery and purification thereof - Google Patents [patents.google.com]
- 8. WO2014072984A1 - Improved process for isolation and purification of rapamycin from fermentation broth - Google Patents [patents.google.com]
- 9. agilent.com [agilent.com]
- 10. ardena.com [ardena.com]
- 11. RU2317991C1 - Method for isolation and purification of macrolides - Google Patents [patents.google.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. journals.asm.org [journals.asm.org]
- 14. enovatia.com [enovatia.com]
- 15. researchgate.net [researchgate.net]
- 16. A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing degradation of Seco Rapamycin ethyl ester in solution
Welcome to the technical support center for Seco Rapamycin (B549165) ethyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its degradation in solution.
Frequently Asked Questions (FAQs)
Q1: What is Seco Rapamycin ethyl ester and how does its structure relate to its stability?
This compound is a derivative of Rapamycin (also known as Sirolimus), a macrolide. The term "seco" indicates that the main macrocyclic ring has been opened, and "ethyl ester" refers to the presence of an ethyl ester group. This ring-opened structure, containing a macrolactone ring, is susceptible to hydrolysis. The stability of this compound is influenced by factors that affect both the macrolide and the ester functional groups.[1][2][3][4]
Q2: What are the primary degradation pathways for this compound in solution?
Based on studies of Rapamycin and its analogs, the primary degradation pathways for this compound in solution are expected to be:
-
Hydrolysis: The ester bond in the opened macrolactone ring is susceptible to cleavage by water, a reaction that can be catalyzed by acids or bases.[2][5][6]
-
Oxidation: The alkene (triene) and alcohol groups on the molecule are prone to autoxidation, especially in the presence of oxygen, light, and trace metals. This can lead to the formation of epoxides and ketones.[1][7][8]
-
Isomerization: Rapamycin and its derivatives can exist as a mixture of conformational isomers (rotamers) in solution, which can complicate analysis but is not a form of chemical degradation.[9][10]
Q3: Which solvent should I use to prepare my stock solution?
For maximum stability, it is recommended to prepare stock solutions in a non-aqueous, aprotic solvent such as high-purity DMSO (dimethyl sulfoxide).[11][12] Stock solutions in DMSO should be stored at -20°C or -80°C, protected from light, and ideally under an inert nitrogen atmosphere.[12][13] For short-term storage (up to one month), -20°C is acceptable, while -80°C is recommended for long-term storage (up to six months).[13]
Q4: How stable is this compound in aqueous solutions?
Aqueous environments significantly accelerate the degradation of rapamycin and its analogs.[1] The rate of degradation is highly dependent on pH, temperature, and the composition of the buffer.[6][14] Studies on rapamycin show it is very unstable in phosphate-buffered saline (PBS), with almost complete degradation occurring within 24 hours at 37°C.[14] While the ring-opened seco-form is reportedly more stable than rapamycin itself under certain conditions, aqueous solutions should be prepared fresh and used immediately.[2][5][15]
Q5: What is the mechanism of action for this compound?
As a derivative of Rapamycin, this compound is expected to interact with the mTOR (mechanistic Target of Rapamycin) signaling pathway. Rapamycin typically forms a complex with the intracellular protein FKBP12, and this complex then binds to and inhibits mTOR Complex 1 (mTORC1).[16][17] This inhibition disrupts downstream signaling, affecting processes like cell growth, proliferation, and autophagy.[18][19] However, it has been reported that seco-rapamycin does not affect mTOR function, suggesting its biological activity may differ significantly from the parent compound.[13]
mTOR Signaling Pathway
Below is a simplified diagram of the mTOR signaling pathway, indicating the point of inhibition by the Rapamycin-FKBP12 complex.
Caption: Simplified mTOR signaling pathway and inhibition by Rapamycin.
Troubleshooting Guide
Problem: My compound lost activity shortly after being dissolved in my aqueous assay buffer.
| Potential Cause | Recommended Solution |
| Hydrolysis | Aqueous buffers, especially at neutral or basic pH, rapidly degrade the compound.[5][6] Prepare the aqueous solution immediately before use from a concentrated, non-aqueous stock (e.g., DMSO). Minimize the time the compound spends in the aqueous buffer. |
| High Temperature | Degradation is temperature-dependent.[14] If the experiment allows, perform it at a lower temperature. Always keep stock solutions and aqueous dilutions on ice when not in immediate use. |
| Buffer Composition | Phosphate buffers can accelerate degradation.[14] If possible, test alternative buffer systems. Some studies use ammonium (B1175870) acetate (B1210297) buffers for analysis.[2][5] |
Problem: I see multiple or shifting peaks during my HPLC analysis.
| Potential Cause | Recommended Solution |
| Isomerization | Rapamycin and its derivatives exist as conformational isomers in solution, which can appear as multiple peaks on an HPLC chromatogram.[9][10] This is an inherent property. Ensure your analytical method can resolve and identify the main isomer peak. |
| On-column Degradation | Labile oxidation products can degrade on the HPLC column itself.[20] Consider using Normal-Phase (NP-HPLC) as it may be less harsh on labile products compared to Reversed-Phase (RP-HPLC).[20] |
| Acidic Mobile Phase | Acidic additives in the mobile phase can affect the chromatography of seco-rapamycin, sometimes resolving isomers into distinct peaks.[2] This can be used analytically but be aware that it reflects the compound's isomeric nature. |
| Oxidation | The compound is susceptible to autoxidation.[1][7][8] Degas all solvents and buffers. Prepare solutions fresh and consider adding an antioxidant like BHT (butylated hydroxytoluene) if compatible with your experiment. Protect solutions from light. |
Summary of Stability Data for Rapamycin Analogs
The following table summarizes stability data for Rapamycin from various studies, which can serve as a guide for handling this compound.
| Condition | Solvent/Medium | Apparent Half-Life (t½) | Reference |
| pH ~7.3 | 30/70 Acetonitrile/Water (23.7 mM NH₄OAc) | 890 hours | [2][5] |
| pH ~7.3 | 30/70 Acetonitrile/Water (237 mM NH₄OAc) | 200 hours | [2][5] |
| pH ~12.2 | 30/70 Acetonitrile/Water (NaOH) | Reduced by 3 orders of magnitude vs. pH 7.3 | [2][5][15] |
| 37°C | Phosphate-Buffered Saline (PBS) | ~11.5 hours (almost complete degradation in 24h) | [14] |
| 37°C | Normal Saline | ~43.6 hours | [14] |
| 37°C | Ultrapure Water | ~111.8 hours | [14] |
| 4°C & 30°C | Whole Blood (in dark and light) | Stable for up to 8 days | [21] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol outlines the recommended procedure for preparing solutions to minimize degradation.
Caption: Workflow for preparing this compound solutions.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to identify potential degradants and understand the stability of a drug substance.[22] This protocol provides a general framework.
1. Objective: To assess the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic).
2. Materials:
-
This compound
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Ultrapure Water
-
Stress Agents: HCl, NaOH, Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or MS detector
3. Procedure:
-
Acid Hydrolysis: Incubate the compound in 0.1 M HCl in ACN/Water (1:1) at 60°C for 2, 6, and 24 hours.
-
Base Hydrolysis: Incubate the compound in 0.01 M NaOH in ACN/Water (1:1) at room temperature for 1, 2, and 4 hours.[6]
-
Oxidative Degradation: Incubate the compound in 3% H₂O₂ at room temperature for 2, 6, and 24 hours, protected from light.[1]
-
Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to UV light (e.g., 254 nm) and white light for a defined period. Wrap a control sample in foil.
-
Thermal Degradation: Heat the solid compound in an oven at a specified temperature (e.g., 70°C) for several days.
4. Analysis:
-
At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze by a stability-indicating HPLC method (e.g., C18 column, gradient elution with ACN/water or MeOH/water).[9]
-
Compare the chromatograms of stressed samples to a control (time zero) to identify degradation products and calculate the percentage of remaining parent compound.
References
- 1. researchgate.net [researchgate.net]
- 2. enovatia.com [enovatia.com]
- 3. Structural and functional insights into esterase-mediated macrolide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Look and Outlook on Enzyme-Mediated Macrolide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. experts.umn.edu [experts.umn.edu]
- 8. Forced degradation studies of rapamycin: identification of autoxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound | Drug Metabolite | | Invivochem [invivochem.cn]
- 12. This compound | Rapamycin开环代谢物 | MCE [medchemexpress.cn]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. quod.lib.umich.edu [quod.lib.umich.edu]
- 16. Discrete Mechanistic Target of Rapamycin Signaling Pathways, Stem Cells, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. pnas.org [pnas.org]
- 19. mdpi.com [mdpi.com]
- 20. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 21. Stability of sirolimus (rapamycin) in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. medcraveonline.com [medcraveonline.com]
Identifying Seco Rapamycin ethyl ester degradation products by LC-MS
This guide provides troubleshooting advice and frequently asked questions for researchers identifying Seco Rapamycin (B549165) ethyl ester degradation products by LC-MS.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for Seco Rapamycin ethyl ester?
Rapamycin and its seco-analogs are susceptible to degradation through several pathways, primarily hydrolysis and oxidation.[1][2][3] Under aqueous conditions, the macrolide ring can undergo hydrolysis.[1][2] Autoxidation, a free-radical mediated process, can also occur, leading to the formation of epoxides and ketones.[3]
Q2: What are the common degradation products observed in LC-MS?
During LC-MS analysis, you can expect to find a variety of degradation products. The primary products of rapamycin degradation are isomers of secorapamycin and a hydroxy acid formed by lactone hydrolysis.[1][2] In highly basic solutions, these products can undergo further fragmentation and water addition.[1][2] Forced degradation studies have also identified various monomeric and oligomeric compounds, with epoxides and ketones being predominant.[3]
Q3: What are common adduct ions I might see in the mass spectrum?
In positive mode electrospray ionization (ESI), it is common to observe protonated molecules ([M+H]⁺).[4] However, for macrolides like rapamycin, sodium ([M+Na]⁺) and ammonium (B1175870) ([M+NH₄]⁺) adducts are frequently observed and can be more stable and prominent than the protonated molecule.[5][6] Other common adducts include potassium ([M+K]⁺).[7][8] In some cases, the protonated molecule may be absent altogether, with only metal adducts being present.[8]
Troubleshooting Guides
This section addresses specific issues you may encounter during your LC-MS experiments in a question-and-answer format.
Chromatography Issues
Q4: My peaks are tailing. What could be the cause and how can I fix it?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue.[9] It can be caused by several factors, including secondary interactions between your analyte and the stationary phase, column contamination, or column overload.[9]
| Potential Cause | Solution |
| Secondary Silanol Interactions | Lower the mobile phase pH to protonate the silanols, or use a column with high-purity silica.[9] |
| Column Overload | Reduce the injection volume or dilute your sample.[9][10] If the peak shape improves with dilution, the original sample was likely overloaded.[9] |
| Column Contamination/Degradation | Reverse flush the column (if permitted by the manufacturer) or replace the column.[9] |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector.[9] |
Q5: I'm observing peak fronting. What does this mean?
Peak fronting, where the front half of the peak is broader than the back half, is often caused by poor sample solubility or column overload.[10]
| Potential Cause | Solution |
| Poor Sample Solubility | Prepare the sample in the initial mobile phase.[9] If a stronger solvent is necessary for solubility, inject the smallest possible volume.[9] |
| Column Overload | Reduce the concentration of your sample or the injection volume.[10][11] |
| Column Degradation (Void) | A void at the head of the column can cause peak fronting.[10] Consider replacing the column. |
Mass Spectrometry Issues
Q6: I am not detecting my compound of interest. What should I check?
If you are not detecting your compound, a systematic check of your sample preparation, LC system, and MS system is necessary.
-
Sample Preparation: Re-prepare a fresh sample to rule out degradation.[12] Verify your sample concentrations and the injection volume.[12]
-
LC System: Check for leaks in the system.[13] Ensure there is mobile phase flow and that the purge valve is closed.[12] Purge the system to remove any air bubbles.[12]
-
MS System: Confirm that the MS is properly tuned. Check the spray from the capillary and ensure source temperatures and ionization voltage are appropriate for your analyte.[12]
Q7: My signal intensity is low or has decreased over time. What can I do?
A decrease in signal intensity can be due to issues with the sample, the LC, or the MS.
-
Sample: Check for sample degradation by preparing a fresh sample.[12] Ion suppression due to matrix effects can also lower intensity; consider different sample preparation procedures.[12]
-
LC System: A blocked or partially blocked column can reduce the amount of analyte reaching the detector.
-
MS System: The MS interface region can become contaminated over time, leading to decreased sensitivity.[13] Cleaning the interface may be necessary.[13] Also, check and optimize the collision energy and gas pressure.[12]
Summary of Potential Degradation Products
The following table summarizes potential degradation products of this compound based on known degradation pathways of Rapamycin. The exact masses will depend on the specific modifications.
| Degradation Type | Modification | Change in Mass (Da) | Notes |
| Hydrolysis | Lactone Hydrolysis | +18.0106 | Opening of the macrolide ring.[1][2] |
| Oxidation | Epoxidation | +15.9949 | Addition of one oxygen atom.[3] |
| Oxidation | Hydroxylation | +15.9949 | Addition of one oxygen atom. |
| Oxidation | Ketone formation | -1.9916 | Conversion of a hydroxyl group to a ketone. |
Experimental Protocols
Sample Preparation
A protein precipitation method is commonly used for the analysis of rapamycin and its analogs in biological matrices.[14][15]
-
To a 0.1 mL aliquot of your sample (e.g., plasma, tissue homogenate), add a precipitating solution containing an internal standard.
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial or a 96-well plate for LC-MS analysis.[14][15]
LC-MS/MS Method
This is a general method for the analysis of rapamycin analogs and may require optimization for specific degradation products.
-
LC System: A high-performance liquid chromatography (HPLC) system.[16]
-
Column: A reverse-phase C18 column (e.g., YMC ODS-A, 4.6 x 150 mm, 5 µm).[16]
-
Mobile Phase A: 0.025% Formic acid in water.[16]
-
Mobile Phase B: 0.025% Formic acid in acetonitrile.[16]
-
Gradient: A linear gradient from 5% B to 95% B over 25 minutes.[16]
-
Flow Rate: 0.8 mL/min.[16]
-
MS System: A tandem mass spectrometer with an electrospray ionization (ESI) source.[16]
-
Ionization Mode: Positive ion mode.[16]
-
Scan Range: m/z 200-2000.[16]
Visualizations
References
- 1. enovatia.com [enovatia.com]
- 2. researchgate.net [researchgate.net]
- 3. Forced degradation studies of rapamycin: identification of autoxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. providiongroup.com [providiongroup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. support.waters.com [support.waters.com]
- 8. learning.sepscience.com [learning.sepscience.com]
- 9. benchchem.com [benchchem.com]
- 10. acdlabs.com [acdlabs.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. myadlm.org [myadlm.org]
- 14. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
Minimizing variability in experiments with Seco Rapamycin ethyl ester
Welcome to the technical support center for Seco Rapamycin (B549165) ethyl ester. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing variability in their experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is Seco Rapamycin ethyl ester?
This compound is the open-ring ethyl ester form of a metabolite of Rapamycin.[1][2] Unlike its parent compound, Rapamycin, Seco Rapamycin is reported not to affect the function of the mammalian target of rapamycin (mTOR).[1][2][3] It is important to consider this lack of mTOR activity when designing experiments and interpreting results.
Q2: What are the primary sources of experimental variability when working with this compound?
The main sources of variability in experiments with this compound include:
-
Compound Stability: Although Seco Rapamycin is generally more stable than Rapamycin, its stability can be affected by pH, temperature, and solvent conditions.[4][5]
-
Solubility: The compound's solubility can vary significantly between different solvents. Inconsistent dissolution can lead to inaccurate concentrations in your experiments.[6][7]
-
Cell Line Characteristics: The expression levels of drug transporters, such as P-glycoprotein (P-gp), can greatly influence the intracellular concentration of the compound and thus the experimental outcome.[3][6]
-
Metabolism: Seco Rapamycin can be metabolized by cells into other compounds, such as a dihydro metabolite (M2), which may have different properties.[3][6]
Q3: How should I store this compound?
For optimal stability, this compound should be stored under specific conditions. Stock solutions in a suitable solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[6] It is crucial to protect the compound from light and store it under an inert nitrogen atmosphere.[6] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected biological effects | Compound Degradation: The compound may have degraded due to improper storage or handling. | 1. Ensure the compound has been stored correctly at -20°C or -80°C and protected from light.[6]2. Prepare fresh working solutions for each experiment.3. Perform a stability check of your compound under your experimental conditions using a validated analytical method like HPLC.[8] |
| Metabolism of the compound: Your cell line may be metabolizing this compound into other active or inactive metabolites.[3][6] | 1. If possible, use mass spectrometry to analyze cell lysates or culture medium for the presence of metabolites like M2.[6]2. Consider the potential biological activity of any identified metabolites in your experimental interpretation. | |
| Low intracellular concentration of the compound | P-glycoprotein (P-gp) mediated efflux: Seco Rapamycin is a substrate of the P-gp transporter, which actively pumps the compound out of the cell.[3] | 1. Use cell lines with well-characterized P-gp expression levels.2. Include a P-gp inhibitor (e.g., verapamil, cyclosporin (B1163) A) as a control to determine if efflux is affecting your results.[9]3. Be aware that some common formulation excipients can also inhibit P-gp.[10] |
| Precipitation of the compound in aqueous media | Poor solubility: The compound has limited solubility in aqueous solutions. | 1. Ensure your final concentration does not exceed the solubility limit in your experimental medium.2. Use a co-solvent like DMSO, but keep the final concentration low (typically <0.5%) to avoid solvent-induced artifacts.[6][7]3. For in vivo studies, consider using a formulation with solubilizing agents like PEG300, Tween-80, or SBE-β-CD.[6] |
| High variability between replicate wells in cell-based assays | Inconsistent cell seeding or monolayer integrity: Uneven cell distribution or compromised cell monolayers can lead to variable results. | 1. Ensure a homogenous cell suspension before seeding.2. For transport assays using Transwell inserts, monitor the transepithelial electrical resistance (TEER) to ensure monolayer integrity.[11]3. Allow cells to fully adhere and reach the desired confluency before adding the compound. |
Data Presentation
Solubility of Seco Rapamycin and Related Compounds
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | 100 mg/mL (106.13 mM) | [6] |
| Seco Rapamycin (sodium salt) | DMF | ~30 mg/mL | [3] |
| DMSO | ~25 mg/mL | [3] | |
| Ethanol | ~25 mg/mL | [3] | |
| PBS (pH 7.2) | ~5 mg/mL | [3] | |
| Rapamycin | DMSO | ~10 mg/mL | [7] |
| DMF | ~10 mg/mL | [7] | |
| Ethanol | ~0.25 mg/mL | [7] |
Stability of Seco Rapamycin
| Compound | Conditions | Half-life (t1/2) | Reference |
| Secorapamycin | 30/70 (v/v) acetonitrile-water with 23.7 mM MeCOONH4 (apparent pH 7.3) | Significantly longer than Rapamycin | [4] |
| Rapamycin | 30/70 (v/v) acetonitrile-water with 23.7 mM MeCOONH4 (apparent pH 7.3) | ~890 hours | [4] |
| Rapamycin | 30/70 (v/v) acetonitrile-water with 237 mM MeCOONH4 (apparent pH 7.3) | ~200 hours | [4] |
| Rapamycin | 30/70 (v/v) acetonitrile-water with NaOH (apparent pH 12.2) | Reduced by 3 orders of magnitude compared to pH 7.3 | [4][5] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (100 mM in DMSO):
-
Working Solution for Cell-Based Assays:
-
Thaw a single-use aliquot of the stock solution at room temperature.
-
Dilute the stock solution in your cell culture medium to the desired final concentration.
-
Ensure the final DMSO concentration is consistent across all experimental conditions and does not exceed a level that affects cell viability (typically <0.5%).
-
Protocol 2: In Vitro P-glycoprotein (P-gp) Substrate Assessment
This protocol is adapted for determining if this compound is a substrate of P-gp using a Caco-2 cell monolayer model.
-
Cell Culture:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and P-gp expression.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Prepare solutions of this compound in the transport buffer at the desired concentration.
-
To assess bidirectional transport, add the compound solution to either the apical (A) or basolateral (B) chamber of the Transwell plates.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber (B for A-to-B transport, and A for B-to-A transport).
-
To confirm P-gp mediated transport, perform the assay in the presence and absence of a known P-gp inhibitor (e.g., 500 µM verapamil).
-
-
Sample Analysis and Data Interpretation:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2, which is significantly reduced in the presence of a P-gp inhibitor, indicates that the compound is a P-gp substrate.
-
Visualizations
Metabolism and Efflux of this compound
Caption: Cellular uptake, metabolism, and efflux of this compound.
Experimental Workflow for Assessing P-gp Substrate Potential
Caption: Workflow for P-glycoprotein substrate assessment using a Caco-2 cell model.
References
- 1. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. ELISAトラブルシューティングガイド [sigmaaldrich.com]
- 10. Identification of a new metabolite of macrolide immunosuppressant, like rapamycin and SDZ RAD, using high performance liquid chromatography and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Stability of Seco Rapamycin Ethyl Ester
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of pH on the stability of Seco Rapamycin ethyl ester. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Rapamycin?
This compound is a derivative of Rapamycin (also known as Sirolimus). Rapamycin is a macrolide with a large lactone (cyclic ester) ring structure. Under certain conditions, particularly hydrolysis, this ring can open to form Seco Rapamycin, which is a carboxylic acid. The ethyl ester version is a modification of this ring-opened structure where the carboxylic acid is converted to an ethyl ester.
Q2: What is the primary degradation pathway for this compound, especially in aqueous solutions?
The primary degradation pathway for this compound in aqueous solutions is expected to be the hydrolysis of the ethyl ester bond. This reaction is catalyzed by both acid and base. Under basic conditions, the hydrolysis is typically faster and irreversible, leading to the formation of the corresponding carboxylate salt (Seco Rapamycin). In highly basic solutions, further degradation through fragmentation and water addition can occur.[1][2][3]
Q3: How does pH affect the stability of this compound?
-
Acidic Conditions: The compound is expected to be relatively more stable in acidic to neutral pH. Rapamycin itself is more stable in acidic conditions.[1]
-
Neutral to Basic Conditions: Stability is expected to decrease as the pH becomes more alkaline. Base-catalyzed hydrolysis of the ethyl ester is a significant degradation pathway.[1][2][3] Studies on Rapamycin show a dramatic decrease in half-life at high pH.[1][3]
Q4: What are the expected degradation products of this compound at different pH values?
-
Across a range of pH values (especially neutral to basic): The primary degradation product is expected to be Seco Rapamycin (the carboxylic acid form) resulting from the hydrolysis of the ethyl ester.
-
Highly Basic Conditions: In strongly alkaline solutions, further degradation of the Seco Rapamycin backbone may occur, leading to various fragmentation products.[1][2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid loss of compound purity in solution | The pH of the solution may be too high (alkaline). | Buffer your solution to a slightly acidic pH (e.g., pH 4-6) for storage and handling. Avoid prolonged exposure to basic conditions. |
| Unexpected peaks in HPLC analysis | Degradation of the compound. | Characterize the new peaks using mass spectrometry to identify potential degradation products like Seco Rapamycin. Review your sample preparation and storage conditions, paying close attention to pH. |
| Inconsistent experimental results | pH shifts in the experimental medium during the experiment. | Ensure your buffers have sufficient capacity to maintain a stable pH throughout the experiment. Re-measure the pH of your solutions at the end of the experiment. |
| Precipitation of the compound from solution | Change in solubility due to degradation. | The degradation product (Seco Rapamycin) may have different solubility characteristics. Analyze the precipitate to confirm its identity. Adjust the solvent system if necessary. |
Quantitative Data Summary
The following table summarizes the degradation kinetics of the parent compound, Rapamycin, at different pH values, which can provide an indication of the potential pH sensitivity of its derivatives.
| Compound | pH | Buffer/Solvent | Apparent Half-life | Reference |
| Rapamycin | 7.3 | 237 mM MeCOONH4 in 30/70 vol/vol acetonitrile-water | 200 hours | [1][3] |
| Rapamycin | 7.3 | 23.7 mM MeCOONH4 in 30/70 vol/vol acetonitrile-water | 890 hours | [1][3] |
| Rapamycin | 12.2 | NaOH in 30/70 vol/vol acetonitrile-water | Reduced by 3 orders of magnitude compared to pH 7.3 | [1][3] |
Note: This data is for Rapamycin, not this compound. Secorapamycin has been shown to be significantly more stable than Rapamycin under the same conditions.[1][3]
Experimental Protocols
Protocol: pH Stability Study of this compound
-
Preparation of Buffer Solutions: Prepare a series of buffers with pH values ranging from 3 to 10 (e.g., citrate (B86180) buffers for acidic pH, phosphate (B84403) buffers for neutral pH, and borate (B1201080) buffers for basic pH).
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable organic co-solvent (e.g., acetonitrile (B52724) or DMSO) and then dilute it into the prepared buffer solutions to a final desired concentration. Ensure the final concentration of the organic co-solvent is low and consistent across all samples.
-
Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 37°C) and protect them from light.
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Sample Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.
-
Data Analysis: Plot the concentration of this compound versus time for each pH value. Calculate the degradation rate constant and the half-life at each pH.
Visualizations
Caption: Degradation pathway of Rapamycin to Seco Rapamycin and its ethyl ester.
Caption: Experimental workflow for a pH stability study.
References
Technical Support Center: NMR Analysis of Seco Rapamycin Ethyl Ester
Welcome to the technical support center for the NMR analysis of Seco Rapamycin (B549165) ethyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the NMR analysis of this complex macrolide.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and artifacts that may arise during the NMR analysis of Seco Rapamycin ethyl ester.
Q1: Why does my ¹H NMR spectrum of this compound show more peaks than expected, or broad and poorly resolved signals?
A1: This is a common observation for rapamycin and its derivatives and is often attributable to the presence of conformational isomers (rotamers) in solution.[1][2] Due to the large, flexible macrocyclic structure and the presence of amide and ester bonds, this compound can exist as a mixture of multiple conformers that are in slow exchange on the NMR timescale. This results in a doubling or broadening of many signals in the spectrum.
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: Acquiring spectra at elevated temperatures can increase the rate of interconversion between rotamers, potentially leading to coalescence of the doubled peaks into a single, sharper signal.[2] However, be cautious as high temperatures can also lead to degradation of the sample.[3]
-
Solvent Change: The equilibrium between conformers can be solvent-dependent.[4] Acquiring spectra in different deuterated solvents (e.g., from CDCl₃ to DMSO-d₆) may alter the ratio of conformers or improve the resolution of the signals.
Q2: My baseline is noisy and the signal-to-noise (S/N) ratio is poor. What can I do?
A2: A low signal-to-noise ratio is a frequent challenge, especially for large molecules like this compound which have many signals, distributing the total signal intensity.
Troubleshooting Steps:
-
Increase Sample Concentration: Ensure your sample is sufficiently concentrated. For ¹H NMR of a molecule of this size, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is a good starting point. For ¹³C NMR, a higher concentration is generally required.
-
Increase the Number of Scans (NS): The signal-to-noise ratio increases with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of approximately 1.4.
-
Check Probe Tuning and Matching: An improperly tuned and matched NMR probe will result in significant signal loss. Ensure the probe is correctly tuned for your specific sample and solvent.
-
Sample Purity: The presence of paramagnetic impurities (e.g., residual metal catalysts) can lead to significant line broadening and a decrease in signal intensity.[5] Ensure your sample is free from such contaminants.
Q3: I see unexpected sharp singlets in my spectrum. What are they?
A3: These are likely signals from residual solvents in your sample or the NMR solvent itself. Even high-purity deuterated solvents contain small amounts of their protonated counterparts.
Troubleshooting Steps:
-
Consult a Residual Solvent Table: Compare the chemical shifts of the unknown peaks with published tables of common laboratory solvents.
-
Proper Sample and Glassware Drying: Ensure your sample is thoroughly dried under high vacuum to remove any residual solvents from purification (e.g., ethyl acetate, dichloromethane, hexanes). NMR tubes should also be meticulously cleaned and dried to avoid contamination from cleaning solvents like acetone.[2]
-
Blank Spectrum: Run a spectrum of the deuterated solvent from the same bottle to identify solvent-specific impurity peaks.
Q4: My peaks are phased incorrectly, with distorted baselines. How can I fix this?
A4: Proper phasing is crucial for accurate integration and interpretation of NMR spectra. While automatic phasing algorithms are often effective, they can struggle with complex spectra containing broad peaks or a low signal-to-noise ratio.
Troubleshooting Steps:
-
Manual Phasing: Learn to perform manual phase correction. This involves adjusting the zero-order (ph0) and first-order (ph1) phase constants to make all peaks have a pure absorption lineshape with a flat baseline.
-
Baseline Correction: After phasing, you may still observe a rolling or distorted baseline. Apply a baseline correction algorithm (e.g., polynomial fitting) to flatten the baseline. Be cautious not to distort the integrals of your peaks.
Q5: I suspect my sample is degrading in the NMR tube. What are the signs and how can I prevent it?
A5: Rapamycin and its derivatives can be susceptible to degradation, especially under basic or acidic conditions, or upon prolonged exposure to light or heat.[3][6] Seco Rapamycin, being a ring-opened derivative, may have different stability profile.
Signs of Degradation:
-
Appearance of new, unexpected peaks over time.
-
Changes in the relative intensities of existing peaks.
-
Discoloration of the sample.
Prevention Strategies:
-
Use High-Purity Solvents: Acidic or basic impurities in the NMR solvent can catalyze degradation. Use freshly opened or properly stored high-purity deuterated solvents.
-
Control Temperature: Avoid excessive heating during VT-NMR experiments. Store samples at a low temperature when not in use.
-
Protect from Light: Store samples in the dark to prevent photochemical degradation.
-
Limit Time in Solution: Prepare the NMR sample shortly before analysis and do not let it sit in solution for extended periods if degradation is suspected.
Data Presentation
Table 1: Common Residual Solvent Peaks in ¹H NMR
This table provides the approximate chemical shifts of common laboratory solvents that may appear as artifacts in your ¹H NMR spectrum. Note that chemical shifts can vary slightly depending on the deuterated solvent used.
| Solvent | Chemical Shift (ppm) in CDCl₃ | Multiplicity |
| Acetone | 2.17 | s |
| Dichloromethane | 5.30 | s |
| Diethyl Ether | 3.48 (q), 1.21 (t) | q, t |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | q, s, t |
| Hexane | 1.25, 0.88 | m, m |
| Toluene | 7.27-7.17 (m), 2.36 (s) | m, s |
| Water | ~1.56 | s (broad) |
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for Key Moieties in Rapamycin
Disclaimer: The following data is for the parent compound, rapamycin. The chemical shifts for this compound are expected to be similar for many signals, but significant differences will be observed for nuclei near the site of ester hydrolysis. This table should be used as a guide for identifying characteristic signals.[1][7][8]
| Moiety | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pipecolate Ring | ||
| N-CH | ~4.5-4.7 | ~55-57 |
| Triene System | ||
| Vinylic Protons | ~5.5-6.5 | ~125-140 |
| Cyclohexyl Ring | ||
| CH-OH | ~3.5-3.7 | ~70-75 |
| OCH₃ | ~3.3-3.4 | ~58-60 |
| Macrocycle Backbone | ||
| CH-O | ~3.0-4.5 | ~65-85 |
| C=O (Ester/Amide/Ketone) | - | ~165-215 |
| Methyl Groups | ~0.8-1.8 | ~10-25 |
Experimental Protocols
Standard Protocol for NMR Sample Preparation of this compound
-
Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR (or 30-50 mg for ¹³C NMR) into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial.
-
Dissolution: Gently swirl or sonicate the vial to ensure the sample is completely dissolved. Visually inspect for any particulate matter.
-
Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This is crucial for achieving good magnetic field homogeneity (shimming).
-
Transfer to NMR Tube: Carefully transfer the clear solution to the NMR tube.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.
-
Shimming: Before acquiring data, carefully shim the magnetic field on your sample to optimize its homogeneity. Poor shimming is a common cause of broad and distorted peaks.
Visualizations
Caption: A standard experimental workflow for NMR analysis.
Caption: A logical guide for troubleshooting common NMR issues.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. enovatia.com [enovatia.com]
- 7. Structure of prolylrapamycin: confirmation through a revised and detailed NMR assignment study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Complete assignments of the 1H and 13C resonances of 40-epi-(N1-tetrazolyl)-rapamycin and revised 13C assignments for rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Sirolimus and its Metabolite, Seco-Rapamycin Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the well-established immunosuppressant Sirolimus (also known as rapamycin) and its open-ring metabolite, Seco-Rapamycin ethyl ester. The information presented herein is intended to assist researchers in understanding the distinct pharmacological profiles of these two compounds.
Executive Summary
Sirolimus is a potent inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a crucial kinase in cell signaling pathways that govern cell growth, proliferation, and survival. Its immunosuppressive and anti-proliferative effects are a direct consequence of this mTOR inhibition. In stark contrast, Seco-Rapamycin ethyl ester, a metabolite formed by the hydrolysis of the lactone ring of Sirolimus, is reported to be biologically inactive with respect to mTOR inhibition. This fundamental difference in their interaction with the mTOR pathway results in profoundly different biological activities.
Mechanism of Action
Sirolimus exerts its biological effects by first forming a complex with the intracellular protein FKBP12 (FK506-binding protein 12). This Sirolimus-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTORC1 (mTOR complex 1), a multiprotein complex that is a central regulator of cell growth and proliferation. This binding allosterically inhibits the kinase activity of mTORC1, leading to the dephosphorylation of its downstream effectors, such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1). The net result is the inhibition of protein synthesis and the arrest of the cell cycle in the G1 phase, which underlies its potent immunosuppressive and anti-proliferative properties.[1][2][3]
Seco-Rapamycin ethyl ester , due to its open-ring structure, is unable to effectively bind to FKBP12 and subsequently inhibit mTOR. It is considered a degradation product of rapamycin and is reported to not affect mTOR function.[4][5] This structural alteration is critical and abrogates the biological activity associated with the parent compound.
Data Presentation: A Comparative Overview
The following table summarizes the key differences in the biological activity of Sirolimus and Seco-Rapamycin ethyl ester based on available data. It is important to note that while extensive quantitative data exists for Sirolimus, there is a lack of publicly available, direct comparative quantitative data for Seco-Rapamycin ethyl ester.
| Feature | Sirolimus (Rapamycin) | Seco-Rapamycin Ethyl Ester | Reference |
| Primary Target | mTOR (mammalian Target of Rapamycin) | Not reported to have a primary target | [1][2][4] |
| Mechanism of Action | Forms a complex with FKBP12 to allosterically inhibit mTORC1 | Open-ring structure; reported to not affect mTOR function | [3][4][5] |
| mTOR Inhibition (IC50) | ~0.1 nM (in HEK293 cells) | Not available; reported to be inactive | [6] |
| Immunosuppressive Activity | Potent inhibitor of T-cell and B-cell proliferation | Significantly less potent than Sirolimus | [1][2] |
| Anti-proliferative Activity | Potent inhibitor of cell proliferation | Not reported to have significant anti-proliferative activity | [1][7] |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The mTOR signaling pathway and points of intervention.
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Sirolimus: its discovery, biological properties, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Secorapamycin sodium | 148554-65-8 | Benchchem [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Rapamycin (Sirolimus) inhibits vascular smooth muscle DNA synthesis in vitro and suppresses narrowing in arterial allografts and in balloon-injured carotid arteries: evidence that rapamycin antagonizes growth factor action on immune and nonimmune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Seco-Rapamycin Ethyl Ester: A Validated Negative Control for mTOR Inhibition Studies
For researchers in cellular biology, pharmacology, and drug discovery, the use of precise molecular tools is paramount. This guide provides a comparative analysis of Seco-Rapamycin ethyl ester and its parent compound, Rapamycin (B549165), establishing the former as a reliable non-mTOR inhibiting control for experimental studies.
Seco-Rapamycin ethyl ester, an open-ring metabolite of a Rapamycin derivative, is widely reported as not affecting the function of the mammalian target of rapamycin (mTOR).[1][2][3] This property makes it an ideal negative control in experiments investigating the mTOR signaling pathway, allowing researchers to distinguish mTOR-specific effects of Rapamycin from off-target or non-specific cellular responses.
Mechanism of Action: A Tale of Two Molecules
Rapamycin exerts its inhibitory effect on mTOR Complex 1 (mTORC1) through a well-defined mechanism. It forms a complex with the intracellular protein FKBP12, and this complex then allosterically binds to the FRB domain of mTOR, inhibiting its kinase activity.[1][4] This leads to the dephosphorylation of downstream targets such as p70 S6 Kinase (S6K) and 4E-binding protein 1 (4E-BP1), ultimately suppressing protein synthesis and cell growth.[5][6]
Seco-Rapamycin, as the ring-opened product of Rapamycin, is structurally distinct.[4] This alteration in its macrocyclic lactone ring is critical, as it is understood to disrupt the ability of the molecule to form a stable and effective inhibitory complex with FKBP12 and mTOR. Consequently, Seco-Rapamycin does not effectively inhibit mTORC1 signaling.
Comparative Overview
| Feature | Rapamycin | Seco-Rapamycin Ethyl Ester |
| Primary Target | mTORC1 | Not known to directly inhibit mTORC1 |
| Mechanism of Action | Allosteric inhibitor of mTORC1 via complex formation with FKBP12 | Open-ring structure prevents effective mTORC1 inhibition |
| Effect on p-S6K | Decreases phosphorylation | No significant effect reported |
| Effect on p-4E-BP1 | Decreases phosphorylation | No significant effect reported |
| Primary Use in Research | Specific inhibitor of mTORC1 signaling | Negative control for Rapamycin studies |
Visualizing the mTOR Signaling Pathway and Experimental Design
To aid in the design and interpretation of experiments, the following diagrams illustrate the mTOR signaling pathway and a typical experimental workflow for validating mTOR inhibitors.
Caption: The mTORC1 signaling pathway and points of intervention.
Caption: Workflow for Western blot analysis of mTORC1 activity.
Experimental Protocols
Objective: To validate the differential effects of Rapamycin and Seco-Rapamycin ethyl ester on mTORC1 signaling in a selected cell line.
I. Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., HEK293T, HeLa, or a cancer cell line with known active mTOR signaling) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Starvation (Optional): To observe a more robust stimulation of the mTOR pathway, serum-starve the cells for 16-24 hours prior to treatment.
-
Treatment: Prepare stock solutions of Rapamycin and Seco-Rapamycin ethyl ester in DMSO. Dilute the compounds to the desired final concentrations in cell culture medium. A typical concentration range for Rapamycin is 10-100 nM. An equimolar concentration of Seco-Rapamycin ethyl ester should be used. Include a vehicle control (DMSO only).
-
Stimulation (Optional): If cells were serum-starved, stimulate with a growth factor (e.g., insulin (B600854) or EGF) for a short period (e.g., 30 minutes) before harvesting to activate the mTOR pathway.
-
Incubation: Treat the cells for the desired duration (e.g., 1-4 hours).
II. Protein Extraction and Quantification
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) according to the manufacturer's instructions.
-
III. Western Blotting
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (20-30 µg) per lane onto a polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against phosphorylated S6K (Thr389), total S6K, phosphorylated 4E-BP1 (Thr37/46), and total 4E-BP1 overnight at 4°C with gentle agitation. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10-15 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein bands to the total protein bands and the loading control.
-
By following these protocols and utilizing Seco-Rapamycin ethyl ester as a negative control, researchers can confidently attribute the observed cellular effects to the specific inhibition of the mTOR pathway by Rapamycin.
References
A Comparative Guide to Rapamycin Analogs in Cancer Cell Line Research: Positioning Seco-Rapamycin Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Seco-Rapamycin ethyl ester and other rapamycin (B549165) analogs for cancer research. We will delve into the available data on Seco-Rapamycin ethyl ester and contrast its profile with first-generation rapamycin analogs (rapalogs) and second-generation mTOR inhibitors. This document aims to equip researchers with the necessary information to make informed decisions when selecting compounds for their studies in oncology.
Understanding Seco-Rapamycin Ethyl Ester: An Inactive Metabolite
Seco-Rapamycin ethyl ester is identified as an open-ring metabolite of a rapamycin derivative.[1][2] Crucially, current literature reports that seco-rapamycin does not directly inhibit the function of the mechanistic target of rapamycin (mTOR), a key kinase in cell growth and proliferation signaling.[1][2] This characteristic distinguishes it fundamentally from rapamycin and its other analogs, which are defined by their mTOR inhibitory activity. While it may be metabolized from a rapamycin derivative, its utility in studies focused on direct mTOR inhibition is likely limited. One study notes that while seco-rapamycin poorly activates mTOR, it may share rapamycin's ability to inhibit the proteasome.[3]
First-Generation Rapamycin Analogs (Rapalogs): Allosteric mTORC1 Inhibitors
Rapamycin and its analogs, including everolimus (B549166) and temsirolimus, are classified as first-generation mTOR inhibitors.[4] They function as allosteric inhibitors of the mTOR Complex 1 (mTORC1).[4] This is achieved through the formation of a complex with the intracellular protein FKBP12, which then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTORC1 signaling.[5]
Comparative Efficacy of Rapalogs in Cancer Cell Lines
The anti-proliferative activity of rapalogs, as measured by the half-maximal inhibitory concentration (IC50), varies across different cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Rapamycin | Caki-2 | Renal Cell Carcinoma | ~40-90 fold less potent than everolimus-resistant cells |
| 786-O | Renal Cell Carcinoma | ~3-105 fold less potent than everolimus-resistant cells | |
| MCF-7 | Breast Cancer | Significant correlation with everolimus IC50 | |
| Kelly | Neuroblastoma | µM range | |
| IMR-32 | Neuroblastoma | µM range | |
| SK-N-BE(2) | Neuroblastoma | 24,270 ± 30 | |
| Everolimus | Caki-2 | Renal Cell Carcinoma | - |
| 786-O | Renal Cell Carcinoma | - | |
| MCF-7 | Breast Cancer | Significant correlation with rapamycin IC50 | |
| Temsirolimus | Caki-2 | Renal Cell Carcinoma | - |
| 786-O | Renal Cell Carcinoma | - |
Note: Specific IC50 values for all rapalogs across a wide range of cell lines are extensive and vary between studies. The table provides representative data and observed trends.
Second-Generation mTOR Inhibitors: Dual mTORC1/mTORC2 Kinase Inhibitors
To overcome the limitations of rapalogs, which only partially inhibit mTORC1 and can lead to feedback activation of Akt signaling, second-generation mTOR inhibitors were developed.[4] These are ATP-competitive inhibitors that target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.[4] This dual inhibition provides a more complete blockade of the mTOR signaling pathway.
Superior Potency of Second-Generation Inhibitors
Preclinical studies have consistently shown that second-generation mTOR inhibitors exhibit significantly lower IC50 values compared to rapamycin and its analogs in various cancer cell lines.[4]
| Compound | Generation | Cell Line | Cancer Type | IC50 | Reference |
| Rapamycin | First | SK-N-BE(2) | Neuroblastoma | 24.27 ± 0.003 µM | [6] |
| Torin-2 | Second | SK-N-BE(2) | Neuroblastoma | 28.52 ± 0.012 nM | [6] |
| OSI-027 | Second | Various | Multiple | 0.4 to 4.5 µM | [7] |
As illustrated in the table, the ATP-competitive mTOR inhibitor Torin-2 demonstrated a thousand-fold lower IC50 compared to rapamycin in a neuroblastoma cell line.[6][8] Similarly, dual mTORC1/2 inhibitors have shown more potent growth inhibition in glioblastoma cell lines compared to rapamycin.[4]
Signaling Pathways and Experimental Workflows
mTOR Signaling Pathway and Inhibitor Action
The diagram below illustrates the mTOR signaling pathway and the distinct mechanisms of action for first and second-generation mTOR inhibitors.
Caption: mTOR signaling pathway and inhibitor mechanisms.
Experimental Workflow: Cell Viability (MTT) Assay
The following diagram outlines a typical workflow for assessing cell viability using an MTT assay when testing mTOR inhibitors.
Caption: Workflow for a cell viability (MTT) assay.
Experimental Workflow: Western Blot for mTOR Pathway Analysis
This diagram details the steps for analyzing the phosphorylation status of key mTOR pathway proteins via Western blotting.
Caption: Workflow for Western blot analysis of mTOR pathway.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from standard procedures for determining cell viability in response to therapeutic agents.[9][10]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: The following day, treat the cells with a range of concentrations of the mTOR inhibitor (e.g., rapamycin, everolimus, or a second-generation inhibitor) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a period of 72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each compound.
Western Blot Analysis of mTOR Pathway Proteins
This protocol outlines the general steps for performing a Western blot to assess the phosphorylation status of mTOR pathway proteins.[11][12][13]
-
Cell Culture and Treatment: Culture the desired cancer cell line and treat with mTOR inhibitors at specified concentrations and for various time points.
-
Cell Lysis: Following treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of mTOR pathway proteins (e.g., p-S6K, S6K, p-Akt, Akt, p-4E-BP1, 4E-BP1) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the inhibitors on the mTOR pathway.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Seco Rapamycin ethyl ester - MedChem Express [bioscience.co.uk]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. medsci.org [medsci.org]
- 7. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparing mTOR inhibitor Rapamycin with Torin-2 within the RIST molecular-targeted regimen in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 12. benchchem.com [benchchem.com]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
A Comparative Analysis of the Chemical Stability of Seco Rapamycin Ethyl Ester and Rapamycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical stability of Seco Rapamycin (B549165) ethyl ester and its parent compound, Rapamycin (also known as Sirolimus). The enhanced stability of the ring-opened Seco Rapamycin derivative offers significant advantages in formulation development and therapeutic applications. This analysis is supported by experimental data from peer-reviewed studies.
Executive Summary
Rapamycin, a macrolide immunosuppressant, is known for its susceptibility to degradation, particularly through hydrolysis of its lactone ring, which can compromise its therapeutic efficacy. Seco Rapamycin, a ring-opened derivative, has been developed to overcome this limitation. Experimental evidence robustly demonstrates that Seco Rapamycin exhibits significantly greater chemical stability compared to Rapamycin, especially in aqueous solutions under neutral to basic conditions. This enhanced stability is attributed to the elimination of the strained lactone ring, a primary site of degradation in the Rapamycin molecule.
Data Presentation: Stability Comparison
The following table summarizes the quantitative data on the degradation kinetics of Rapamycin and Seco Rapamycin in an aqueous environment. The data clearly illustrates the superior stability of Seco Rapamycin.
| Compound | Condition | Apparent Half-life (t½) | Reference |
| Rapamycin | 30/70 (v/v) acetonitrile-water with 23.7 mM MeCOONH₄ (apparent pH 7.3) | 890 hours | [1][2][3] |
| Seco Rapamycin | 30/70 (v/v) acetonitrile-water with 23.7 mM MeCOONH₄ (apparent pH 7.3) | Significantly slower degradation; ~6% decrease in concentration after 19 days | [1] |
| Rapamycin | 30/70 (v/v) acetonitrile-water with 237 mM MeCOONH₄ (apparent pH 7.3) | 200 hours | [1][2][3] |
| Seco Rapamycin | 30/70 (v/v) acetonitrile-water with 237 mM MeCOONH₄ (apparent pH 7.3) | Significantly slower degradation; ~15% decrease in concentration after 19 days | [1] |
| Rapamycin | 30/70 (v/v) acetonitrile-water with NaOH (apparent pH 12.2) | Half-life reduced by 3 orders of magnitude compared to pH 7.3 | [1][2][3] |
| Seco Rapamycin | 30/70 (v/v) acetonitrile-water with NaOH (apparent pH 12.2) | Significantly slower degradation than Rapamycin under identical conditions | [1][2][3] |
Note: The available literature primarily refers to "Seco Rapamycin." It is assumed that the stability profile of Seco Rapamycin ethyl ester is comparable due to the defining structural feature of the opened macrocycle.
Key Findings on Stability
-
Enhanced Stability in Aqueous Solutions: Seco Rapamycin demonstrates a markedly slower rate of degradation in aqueous solutions compared to Rapamycin.[1][2][3][4]
-
Resistance to Base-Catalyzed Hydrolysis: The degradation of Rapamycin is significantly accelerated under basic conditions, a process to which Seco Rapamycin is much more resistant.[1][2][3] The primary degradation pathways for Rapamycin involve the formation of Seco Rapamycin and a hydroxy acid through lactone hydrolysis.[1][2][3]
-
Solid-State Stability: While polycrystalline Rapamycin is relatively stable, the amorphous form is susceptible to autoxidation.[5] The stability of this compound in the solid state is expected to be superior due to its inherent chemical robustness.
Experimental Protocols
The stability of Rapamycin and Seco Rapamycin is typically assessed using forced degradation studies. A representative experimental protocol is outlined below.
Objective: To compare the degradation kinetics of Rapamycin and Seco Rapamycin in aqueous solutions under neutral and basic conditions.
Materials:
-
Rapamycin
-
Seco Rapamycin
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Ammonium Acetate (MeCOONH₄)
-
Sodium Hydroxide (NaOH)
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
C18 reverse-phase HPLC column
Methodology:
-
Sample Preparation:
-
Prepare stock solutions of Rapamycin and Seco Rapamycin in acetonitrile.
-
Prepare reaction solutions by diluting the stock solutions in 30/70 (v/v) acetonitrile-water mixtures containing either:
-
23.7 mM or 237 mM Ammonium Acetate (for near-neutral pH).
-
NaOH to achieve an apparent pH of 12.2 (for basic conditions).
-
-
-
Incubation:
-
Incubate the reaction solutions at a controlled temperature (e.g., 37°C).
-
Withdraw aliquots at predetermined time intervals.
-
-
HPLC Analysis:
-
Analyze the aliquots using a validated reverse-phase HPLC method.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Column: C18, 250 x 4.6 mm, 5 µm.
-
Detection: UV at 278 nm or MS.
-
Quantify the remaining parent compound and the formation of degradation products.
-
-
Data Analysis:
-
Plot the concentration of the parent compound versus time.
-
Determine the degradation kinetics and calculate the apparent half-life (t½) for each compound under each condition.
-
Mandatory Visualizations
Signaling Pathway
Caption: Simplified mTOR signaling pathway and the inhibitory action of Rapamycin.
Experimental Workflow
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. Secorapamycin sodium | 148554-65-8 | Benchchem [benchchem.com]
- 5. Long-term stability of 0.1% rapamycin hydrophilic gel in the treatment of facial angiofibromas - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Antibody Specificity: A Comparative Guide to Anti-Rapamycin Antibody Cross-Reactivity with Seco-Rapamycin Ethyl Ester
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount for accurate immunoassay development and reliable therapeutic drug monitoring. This guide provides a framework for comparing the cross-reactivity of anti-rapamycin antibodies with a key metabolite, seco-rapamycin ethyl ester. While specific cross-reactivity data is not publicly available, this document outlines the experimental methodology to determine it, enabling researchers to generate their own comparative data.
Rapamycin (B549165), a potent immunosuppressant and mTOR inhibitor, undergoes metabolism to various forms, including the inactive open-ring metabolite, seco-rapamycin. The ethyl ester form of this metabolite may also be present. It is crucial to ascertain whether anti-rapamycin antibodies, commonly used in immunoassays, cross-react with these metabolites, as this could lead to an overestimation of the active drug concentration.
Quantitative Analysis of Cross-Reactivity
To quantitatively assess the cross-reactivity of anti-rapamycin antibodies, a competitive enzyme-linked immunosorbent assay (ELISA) is the gold standard. The following table is a template for researchers to populate with their experimental data. The cross-reactivity is typically calculated as the concentration of rapamycin that causes 50% inhibition of signal (IC50) divided by the IC50 of the cross-reactant, multiplied by 100.
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| Rapamycin | User-determined | 100% |
| Seco-Rapamycin Ethyl Ester | User-determined | User-calculated |
| Other relevant metabolites | User-determined | User-calculated |
The mTOR Signaling Pathway and Rapamycin's Mechanism of Action
Rapamycin exerts its effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[1][2][3] Rapamycin first binds to the immunophilin FKBP12, and this complex then interacts with the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTOR Complex 1 (mTORC1).[4] Seco-rapamycin, the ring-opened product of rapamycin, is reported not to affect mTOR function.[5][6]
References
- 1. elisakits.co.uk [elisakits.co.uk]
- 2. protocolsandsolutions.com [protocolsandsolutions.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 5. Seco Rapamycin | 147438-27-5 | SynZeal [synzeal.com]
- 6. medchemexpress.com [medchemexpress.com]
In Vivo Efficacy: A Comparative Analysis of Seco Rapamycin Ethyl Ester and Temsirolimus
A Head-to-Head Comparison Guide for Researchers
In the landscape of targeted cancer therapies, mTOR inhibitors have carved out a significant niche. This guide provides a comparative overview of the in vivo efficacy of two rapamycin-related compounds: the well-established mTOR inhibitor Temsirolimus and the rapamycin (B549165) metabolite, Seco Rapamycin ethyl ester. This document is intended for researchers, scientists, and professionals in drug development seeking a concise summary of their mechanisms and performance based on available preclinical data.
Executive Summary:
Direct comparative in vivo efficacy studies between this compound and Temsirolimus are not available in the current body of scientific literature. This is primarily due to their fundamentally different mechanisms of action. Temsirolimus is a potent inhibitor of the mTOR signaling pathway, a central regulator of cancer cell growth and proliferation.[1][2] In contrast, this compound is an open-ring metabolite of a rapamycin derivative and is reported to not affect mTOR function.[3][4][5] Therefore, a direct comparison of their anti-tumor efficacy is not applicable. This guide will instead provide a detailed overview of the known in vivo efficacy of Temsirolimus and the current understanding of this compound's biological properties.
Temsirolimus: An Established mTOR Inhibitor
Temsirolimus is a derivative of sirolimus and functions as an antineoplastic agent by inhibiting the mammalian target of rapamycin (mTOR) kinase.[1][2] This inhibition leads to cell cycle arrest and the suppression of tumor angiogenesis.[6][7]
Mechanism of Action
Temsirolimus binds to the intracellular protein FKBP-12. This complex then binds to and inhibits mTOR Complex 1 (mTORC1), a key component of the PI3K/Akt/mTOR signaling pathway. The inhibition of mTORC1 disrupts the phosphorylation of downstream effectors like S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4EBP1), leading to a reduction in protein synthesis and cell proliferation. Furthermore, Temsirolimus can reduce the levels of hypoxia-inducible factors (HIF-1α and HIF-2α), which in turn decreases the expression of vascular endothelial growth factor (VEGF) and inhibits angiogenesis.[7]
In Vivo Efficacy Data
Numerous preclinical studies have demonstrated the in vivo anti-tumor activity of Temsirolimus in various cancer models.
| Model Type | Cancer Type | Dosing Regimen | Key Findings | Reference |
| Patient-Derived Xenograft (PDX) | Fibrolamellar Hepatocellular Carcinoma | Not specified | Significant tumor growth inhibition with minimal toxicity. | [1][2] |
| Xenograft | 4T1 Breast Cancer (immunocompetent mice) | 5 mg/kg | Approximately 45% tumor growth inhibition compared to vehicle. | [8] |
| Xenograft | A549, KB-31, KB-8511, HCT-116 | 0.1-2.5 mg/kg/day (intraperitoneal) | Dose-dependent tumor growth inhibition. | [9] |
| Xenograft | B16 Melanoma | Not specified | In combination with a cancer vaccine, prevented tumor growth. | [6] |
| Matrigel Plug Assay | Breast Cancer | 10 nM - 100 nM | Consistently inhibited new blood vessel formation. | [7] |
This compound: A Metabolite with a Different Profile
This compound is an open-ring metabolite of a rapamycin derivative.[3][4] The key distinguishing feature of this compound is that it is reported to not inhibit mTOR function.[3][4][5]
Biological Activity
The available research on Seco Rapamycin and its esters focuses on its metabolic fate and interaction with cellular transport mechanisms. In vitro studies have shown that Seco Rapamycin can be metabolized to dihydro sirolimus in human liver, jejunal mucosal, and Caco-2 homogenates.[3] While it poorly activates mTOR, one study noted that Seco Rapamycin may mimic rapamycin in its ability to inhibit the proteasome.[10] However, it exhibits significantly less potency than rapamycin in a thymocyte proliferation assay.[10] There is a lack of published in vivo studies evaluating the anti-tumor efficacy of this compound.
Experimental Protocols
Below are detailed methodologies for key experiments typically used to evaluate the in vivo efficacy of anti-tumor agents like Temsirolimus.
Patient-Derived Xenograft (PDX) In Vivo Experiment
-
Animal Model: Male NOD/SCID mice are utilized.[1]
-
Tumor Implantation: PDX tumor tissue is implanted in the left flank of the mice.[1]
-
Tumor Growth and Randomization: When tumors reach a palpable size (e.g., approximately 60 mm³), mice are randomized into treatment and control groups.[1]
-
Treatment Administration: The vehicle (control) or Temsirolimus is administered to the respective groups. The route of administration is typically intraperitoneal (IP) or intravenous (IV).
-
Monitoring: Tumor size is measured regularly (e.g., twice weekly) using calipers. Mouse body weight is also monitored as an indicator of toxicity.[1]
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size, or at a set time point. Tumors are then excised for further analysis (e.g., immunoblotting, immunohistochemistry).[1]
Conclusion
Based on current scientific literature, Temsirolimus demonstrates significant in vivo anti-tumor efficacy across various preclinical cancer models, attributable to its well-characterized mechanism as an mTOR inhibitor. This compound, on the other hand, is a metabolite that does not appear to share this primary mechanism of action and for which in vivo anti-cancer efficacy data is not available. Therefore, these two compounds are not comparable alternatives for mTOR-targeted cancer therapy. Future research on this compound would be necessary to determine if it possesses any alternative anti-neoplastic properties, such as proteasome inhibition, that could be therapeutically relevant.
References
- 1. Therapeutic Efficacy of Temsirolimus in a Patient-derived Model of Metastatic Fibrolamellar Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Efficacy of Temsirolimus in a Patient-derived Model of Metastatic Fibrolamellar Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Temsirolimus, an mTOR inhibitor, enhances anti-tumour effects of heat shock protein cancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Temsirolimus Enhances Anti-Cancer Immunity by Inducing Autophagy-Mediated Degradation of the Secretion of Small Extracellular Vesicle PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. caymanchem.com [caymanchem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Seco Rapamycin Ethyl Ester
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment extends to the proper disposal of all chemical reagents. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Seco Rapamycin ethyl ester, a metabolite of the immunosuppressant drug Rapamycin. While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance, it is crucial to handle and dispose of all research chemicals with a high degree of caution to minimize environmental impact and ensure personnel safety.[1]
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This establishes a fundamental layer of safety for handling any laboratory chemical.
Recommended PPE:
-
Nitrile gloves
-
Safety glasses or goggles
-
Laboratory coat or disposable gown
All handling and preparation for disposal should be conducted within a fume hood or a ducted biological safety cabinet to prevent inhalation of any aerosols or dust.[2]
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound, as with many biologically active research compounds, is to treat it as hazardous waste.[3] This precautionary approach ensures the highest level of safety and environmental responsibility.
1. Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including gloves, absorbent pads, and empty vials, should be collected in a designated hazardous waste container.[2] This container should be clearly labeled as "Hazardous Waste."[3][4]
-
Liquid Waste: Any solutions containing this compound must be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container.[3] If organic solvents were used to dissolve the compound, the waste should be collected in a container specifically designated for flammable organic waste.[3]
-
Sharps: Needles, syringes, and other sharp objects contaminated with this compound must be placed in a puncture-resistant sharps container that is appropriately labeled for hazardous waste.[2][4]
2. Container Labeling: Proper labeling is critical for compliant waste disposal. All waste containers must include:
-
The words "Hazardous Waste"[3]
-
The full chemical name: "this compound"
-
The names of any solvents or other chemicals mixed with the waste
-
The date when waste was first added to the container[4]
3. Storage of Waste: Store all hazardous waste containers in a designated and secure area within the laboratory, away from general laboratory traffic.[5] Ensure that incompatible waste types are segregated to prevent any chemical reactions.[4]
4. Final Disposal: Do not dispose of this compound down the drain or in regular trash.[2] Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste containers.[2][3]
Decontamination of Glassware and Surfaces
-
Glassware: Empty stock vials and other glassware should be triple-rinsed with a suitable solvent (such as ethanol) followed by copious amounts of water.[2] The rinsate should be collected as hazardous liquid waste. After rinsing, deface the original label on the vial.[2]
-
Work Surfaces: Decontaminate work surfaces by cleaning with a detergent solution followed by a thorough rinse with water.[2] Any absorbent pads used during this process should be disposed of as solid hazardous waste.[2]
The following diagram outlines the logical workflow for the proper disposal of waste generated from experiments involving this compound.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.
References
Personal protective equipment for handling Seco Rapamycin ethyl ester
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of Seco Rapamycin ethyl ester, based on available safety data sheets.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.[1]
| PPE Category | Recommendation | Key Specifications |
| Eye Protection | Safety goggles with side-shields | Should be worn to prevent contact with eyes. |
| Hand Protection | Protective gloves | Impermeable gloves are necessary to prevent skin contact. |
| Body Protection | Impervious clothing / Lab coat | To protect skin from accidental splashes or contamination. |
| Respiratory Protection | Suitable respirator | Recommended to avoid the inhalation of dust or aerosols. |
Safe Handling and Disposal Procedures
Adherence to proper operational and disposal plans is critical to mitigate risks associated with this compound.
Engineering Controls and Handling:
-
Work should be conducted in an area with appropriate exhaust ventilation to minimize inhalation exposure.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Direct contact with the skin and eyes should be prevented.[1]
-
A safety shower and eyewash station should be readily accessible.[1]
Spill and Decontamination:
-
In the event of a spill, absorb the solution with a finely-powdered liquid-binding material such as diatomite or universal binders.[1]
-
Decontaminate affected surfaces and equipment by scrubbing with alcohol.[1]
Disposal:
-
Dispose of all contaminated materials in accordance with institutional and local regulations for hazardous waste.[1]
-
Do not allow the product to enter drains, water courses, or the soil.[1]
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: A logical workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
